Esculin sesquihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2/t2*10-,12-,13+,14-,15-;;;/m11.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMHQDJZWHRZPO-HPPUHPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
| Record name | Esculin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULIN SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6AL93RDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Esculin Sesquihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Esculin sesquihydrate, a naturally occurring coumarin glucoside. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with insights into its biological interactions.
Core Physicochemical Data
This compound is the hydrated form of Esculin, containing one and a half molecules of water for each molecule of the parent compound.[1][2] This hydration influences its stability and solubility. The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₅H₁₆O₉·1.5H₂O | [2][3] |
| Molecular Weight | 367.31 g/mol | [2][3] |
| CAS Number | 66778-17-4 | [1][2][4] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [1][2][4][5] |
| Melting Point | 195 - 206 °C | [2][4] |
| Solubility | Water: Slightly soluble.[1][2][4][5] Phosphate-Buffered Saline (PBS, pH 7.2): ~5 mg/mL.[6] Methanol (hot): 50 mg/mL.[4][5] Dimethyl Sulfoxide (DMSO): ~16-60 mg/mL.[1][6] Ethanol: ~3 mg/mL.[6] Dimethylformamide (DMF): ~25 mg/mL.[6] Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7] | |
| Other Properties | Hygroscopic;[1] Fluorescent under UV light.[1] |
Experimental Protocols
Detailed experimental procedures for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for compounds of this nature are provided below as a reference for laboratory practice.
Determination of Melting Point
The melting point of this compound can be determined using a digital melting point apparatus, such as a DigiMelt.
Methodology:
-
A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating ramp (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more precise measurement, a slower heating rate (e.g., 1-2 °C/minute) is used starting from a temperature approximately 20 °C below the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the agitation period, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
A sample of the supernatant is carefully removed and filtered to ensure no solid particles are present.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or mol/L.
Biological Activity and Signaling Pathway Inhibition
Esculin has demonstrated various biological activities, including anti-inflammatory and antioxidant effects. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway and Inhibition by Esculin
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
Esculin has been shown to inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by Esculin.
References
- 1. Esculin - LKT Labs [lktlabs.com]
- 2. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. ESCULIN | 66778-17-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Esculin sesquihydrate mechanism of action in vitro.
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Esculin Sesquihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esculin, a coumarin glucoside found in the bark of plants such as Fraxinus rhynchophylla (Ash tree), is a natural compound with a wide range of reported pharmacological activities.[1][2] In vitro studies have been pivotal in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanism of action of esculin, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways to support further research and development.
Antioxidant Mechanism of Action
Esculin demonstrates significant antioxidant activity through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.[1][3][4]
Direct Radical Scavenging
In vitro assays have quantified esculin's ability to directly neutralize various free radicals. This activity is crucial for protecting cells from oxidative damage.[5] Esculin has been shown to effectively scavenge superoxide anions (O2•-), nitric oxide radicals (NO•), and the stable radical DPPH.[3][5] This direct antioxidant action helps mitigate oxidative stress induced by xenobiotics and cellular metabolic processes.
Table 1: Radical Scavenging Activity of Esculin
| Radical Species | Assay Type | SC50 / EC50 Value | Reference |
|---|---|---|---|
| DPPH | DPPH Assay | 0.141 µM | [1][3] |
| Superoxide (O2•-) | Chemiluminescence | 69.27 µg/mL | [3][5] |
| Nitric Oxide (NO•) | Griess Assay | 8.56 µg/mL | [3][5] |
(SC50/EC50: The concentration required to scavenge 50% of the free radicals)
Activation of the Nrf2 Pathway
Beyond direct scavenging, esculin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5][6] Esculin disrupts the interaction between Nrf2 and its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like superoxide dismutase (SOD) and glutathione (GSH).[1][3][4]
Figure 1: Esculin activates the Nrf2 antioxidant pathway.
Anti-Inflammatory Mechanism of Action
Esculin exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[1][7] In vitro studies in cell lines like LPS-stimulated RAW264.7 macrophages show that esculin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8] By stabilizing IκBα, esculin blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of target genes including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][3][9][10]
Figure 2: Esculin inhibits the NF-κB inflammatory pathway.
Inhibition of the MAPK Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK, are also key drivers of inflammation.[11][12][13] Esculin has been shown to suppress the phosphorylation and activation of p38 MAPK and JNK in response to inflammatory stimuli like LPS.[3][12][14] By inhibiting these pathways, esculin reduces the expression of downstream inflammatory targets, contributing to its overall anti-inflammatory effect.[12][13]
Table 2: Anti-inflammatory Effects of Esculin in Vitro
| Cell Line | Stimulus | Esculin Concentration | Observed Effects | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | LPS | 300-500 µM | Reduced expression of IL-1β, TNF-α, iNOS via NF-κB inhibition. | [3][5] |
| RAW264.7 Macrophages | LPS | 10-50 µM | Inhibited p38/MAPK pathway; downregulated MMP-9. | [3][5] |
| HepG2 Cells | Free Fatty Acids | 25-200 µM | Reduced levels of TNF-α, IL-1β, IL-6. | [3][5] |
| Mouse Peritoneal Macrophages | LPS | 1 µg - 1 mg | Reduced TNF-α and IL-6 expression via p38, JNK, ERK1/2 inhibition. |[12] |
Anticancer and Pro-Apoptotic Mechanism of Action
Esculin exhibits anticancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines.[1] The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Induction of Mitochondrial Apoptosis
In vitro studies on cancer cells, such as human A549 lung cancer cells, demonstrate that esculin treatment leads to the activation of key apoptotic proteins.[1] The mechanism involves:
-
Modulation of Bcl-2 Family Proteins: Esculin alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring an increase in the Bax/Bcl-2 ratio.[15]
-
Mitochondrial Disruption: This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[15]
-
Caspase Activation: Cytochrome c triggers the assembly of the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[1][15]
Figure 3: Esculin induces apoptosis via the mitochondrial pathway.
Effects on Cell Proliferation and Migration
In addition to inducing apoptosis, esculin can inhibit cancer cell proliferation and migration. It has been shown to downregulate the Ras/extracellular signal-regulated kinase (ERK) signaling pathway, which is critical for tumor cell growth and invasion.[1] Furthermore, esculin can reduce the levels of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix during cancer cell invasion.[1]
Table 3: Anticancer Effects of Esculin in Vitro
| Cell Line | Esculin Concentration | Observed Effects | Reference |
|---|---|---|---|
| A549 (Human Lung Cancer) | Not specified | Increased activity of caspase-3 and caspase-9; downregulated Ras/ERK pathway. | [1] |
| MDA-MB-231 (Breast Cancer) | 28–900 µmol/L | Decreased viability and proliferation; regulated p53-p21 signaling. | [1] |
| HNE-3 (Nasopharyngeal Carcinoma) | 0.2, 0.6, 1.8 mmol/L | Inhibited migration and invasion; reduced MMP-2 and MMP-9 levels. |[1] |
Other Enzymatic Inhibition
Esculin and its aglycone, esculetin, have been investigated for their ability to inhibit various enzymes involved in skin aging and pigmentation.
Table 4: Other In Vitro Enzyme Inhibition by Esculin/Esculetin
| Enzyme | Function | Inhibitory Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Tyrosinase | Melanin synthesis | Competitive inhibition | 43 µM (for Esculetin) | [16] |
| Hyaluronidase | Hyaluronic acid degradation | Potential inhibition | Not specified for Esculin | [17][18][19] |
| Elastase | Elastin degradation | Potential inhibition | Not specified for Esculin | [17][18][19] |
(Note: Data for tyrosinase inhibition is for esculetin, the aglycone of esculin. The potential for esculin to inhibit hyaluronidase and elastase is suggested but not quantitatively defined in the cited literature.)
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of esculin. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[20][21]
-
Cell Seeding: Seed cells (e.g., A549, RAW264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 4: Experimental workflow for the MTT assay.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins (e.g., p-p38, IκBα, Caspase-3) in cell lysates.
-
Cell Culture and Lysis: Culture cells to ~80% confluency, treat with esculin and/or a stimulus (e.g., LPS) for the specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[16][22][23]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH ~6.8), mushroom tyrosinase enzyme solution, and various concentrations of the test compound (esculin).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.
-
Measurement: Immediately measure the formation of dopachrome by reading the absorbance at ~475-490 nm every minute for 15-20 minutes using a microplate reader.
-
Analysis: Calculate the percentage of tyrosinase inhibition for each esculin concentration compared to a control reaction without an inhibitor. Determine the IC50 value.
Conclusion
The in vitro evidence strongly supports the multifaceted mechanism of action of this compound. Its ability to concurrently mitigate oxidative stress via radical scavenging and Nrf2 activation, suppress inflammation by inhibiting the NF-κB and MAPK pathways, and induce cancer cell death through the mitochondrial apoptosis pathway highlights its significant therapeutic potential. These well-defined molecular actions provide a solid foundation for its further investigation and development as a lead compound in drug discovery programs targeting diseases with inflammatory and oxidative stress pathologies.
References
- 1. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Esculin Alleviates Osteoarthritis Progression Through the Sirt1/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression of COX-2 and iNOS in Angiogenesis of Superficial Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Fisheries and Aquatic Sciences [e-fas.org]
- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. activeconceptsllc.com [activeconceptsllc.com]
- 23. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Esculin Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculin sesquihydrate, a coumarin glycoside, is a naturally occurring compound with a range of documented pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. The content is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide includes quantitative data on esculin content in various plant materials, detailed experimental protocols for different extraction techniques, and a visual representation of a generalized extraction workflow. Furthermore, it elucidates the inhibitory effects of esculin and its aglycone, esculetin, on key inflammatory signaling pathways, namely NF-κB and MAPK, with accompanying diagrams.
Natural Sources of this compound
Esculin is predominantly found in the plant kingdom, with significant concentrations in the bark and leaves of several species. The primary and most commercially relevant sources are the horse chestnut tree (Aesculus hippocastanum) and various species of the ash tree (Fraxinus).
Table 1: Principal Natural Sources of this compound and Part-Specific Concentration
| Plant Species | Family | Plant Part | Esculin Concentration (% of dry weight) | Reference |
| Aesculus hippocastanum | Hippocastanaceae | Bark (mature tree, 40 cm diameter) | 7.9% | [1] |
| Bark (older branches, 5 cm diameter) | 3.6 - 6.0% | [1] | ||
| Bark (young shoots) | 0.4 - 0.8% | [1] | ||
| Fraxinus spp. (e.g., F. chinensis, F. ornus, F. rhynchophylla) | Oleaceae | Bark | 3.0% (minimum) | |
| Bursaria spinosa | Pittosporaceae | Leaves | - | |
| Daphne mezereum | Thymelaeaceae | Resin (Daphnin) | - |
Extraction of this compound
The extraction of esculin from its natural sources can be achieved through various methods, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The choice of method often depends on the scale of extraction and the desired purity of the final product.
Conventional Extraction Methods
Maceration is a simple and widely used technique that involves soaking the powdered plant material in a solvent for a specific period with occasional agitation.
Experimental Protocol: Maceration of Esculin from Aesculus hippocastanum Bark
-
Preparation of Plant Material: Collect fresh bark from Aesculus hippocastanum. Dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Grind the dried bark into a coarse powder using a mechanical grinder.
-
Solvent Selection: Methanol is a commonly used solvent for the maceration of esculin.
-
Extraction Process:
-
Place 100 g of the powdered bark into a large, sealed container.
-
Add 1000 mL of methanol to the container, ensuring the powder is fully submerged (a 1:10 solid-to-solvent ratio).
-
Seal the container and let it stand at room temperature for 8 days, with occasional shaking.
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Reflux extraction is a more efficient method than maceration as it is performed at an elevated temperature, which increases the solubility of the target compound and the rate of extraction.
Experimental Protocol: Reflux Extraction of Esculin from Fraxinus Bark
-
Preparation of Plant Material: Dry and powder the bark of the selected Fraxinus species as described for maceration.
-
Solvent Selection: An 80% ethanol-water solution is an effective solvent for reflux extraction.
-
Extraction Process:
-
Place 50 g of the powdered bark into a round-bottom flask.
-
Add 500 mL of 80% ethanol (1:10 solid-to-solvent ratio).
-
Set up a reflux apparatus by connecting a condenser to the flask.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-3 hours.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator as described previously.
-
Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a relatively small amount of solvent.
Experimental Protocol: Soxhlet Extraction of Esculin from Aesculus hippocastanum Bark
-
Preparation of Plant Material: Prepare the dried and powdered bark as previously described.
-
Apparatus Setup:
-
Place approximately 20 g of the powdered bark into a cellulose thimble.
-
Place the thimble inside the chamber of a Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol.
-
Assemble the Soxhlet apparatus with a condenser.
-
-
Extraction Process:
-
Heat the methanol in the flask to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
The solvent will slowly fill the thimble, extracting the esculin. When the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask.
-
Allow this cycle to repeat for approximately 4-6 hours.
-
-
Solvent Recovery and Extract Collection:
-
After the extraction is complete, cool the apparatus.
-
The solution in the round-bottom flask contains the extracted esculin. Concentrate the extract using a rotary evaporator to obtain the crude esculin.
-
Modern Extraction Techniques
Ultrasound-Assisted Extraction (UAE) is a modern and efficient method that utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer. This technique generally results in higher yields in a shorter time compared to conventional methods.
Table 2: Comparison of Different Extraction Methods for Esculin
| Extraction Method | Solvent | Temperature | Extraction Time | Yield | Reference |
| Maceration | Methanol | Room Temperature | 8 days | - | [2] |
| Reflux Extraction | 80% Ethanol | Boiling Point | 2-3 hours | - | |
| Soxhlet Extraction | Methanol | Boiling Point | 4-6 hours | - | |
| Ultrasound-Assisted Extraction | 83.9% Ethanol | - | 4.1 min | Higher than conventional methods |
Purification of Esculin
The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate esculin in a high-purity form.
Crystallization
Crystallization is a common method for purifying solid compounds.
Experimental Protocol: Purification of Esculin by Crystallization
-
Dissolution: Dissolve the crude esculin extract in a minimal amount of a hot solvent mixture, such as 70% methanol-water.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure esculin.
Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Experimental Protocol: Purification of Esculin by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude esculin extract in a small amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate to methanol.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing esculin.
-
-
Isolation:
-
Combine the pure fractions containing esculin and evaporate the solvent to obtain the purified compound.
-
Visualization of Workflows and Pathways
Generalized Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of esculin from its natural sources.
Caption: Generalized workflow for esculin extraction and purification.
Signaling Pathways Modulated by Esculin and Esculetin
Esculin and its aglycone, esculetin, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] These pathways are crucial in the cellular response to inflammatory stimuli.
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Esculin and esculetin can inhibit this pathway.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by Esculin/Esculetin.
The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Esculin and esculetin have been found to inhibit the activation of key components of this pathway, such as p38, JNK, and ERK.[3]
Caption: Inhibition of the MAPK signaling pathway by Esculin/Esculetin.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, extraction, and purification of this compound, tailored for a scientific audience. The detailed protocols and comparative data on extraction methods offer valuable insights for optimizing the isolation of this pharmacologically active compound. Furthermore, the elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent and provides a basis for further research and drug development. The presented workflows and pathway diagrams serve as clear visual aids to complement the technical details provided.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.lsmu.lt [library.lsmu.lt]
- 5. Aesculetin exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Esculin Sesquihydrate: A Technical Guide to its Fluorescence Spectrum and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a coumarin glucoside naturally found in various plants such as the horse chestnut (Aesculus hippocastanum), is a fluorescent compound with applications in biomedical research and diagnostics.[1] Its intrinsic fluorescence makes it a valuable tool in microbiology for the identification of bacterial species, particularly Enterococcus, through hydrolysis assays.[1] Understanding the photophysical properties of esculin, namely its fluorescence spectrum and quantum yield, is critical for its effective application in assays, imaging, and other fluorescence-based methodologies. This technical guide provides an in-depth overview of these characteristics, details experimental protocols for their measurement, and presents logical workflows for photophysical analysis.
Quantitative Photophysical Data
The fluorescence properties of this compound are characterized by its excitation and emission spectra. The key quantitative data are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~336 nm | In the long-wave ultraviolet range.[2] |
| Emission Maximum (λem) | ~409 nm | Emits in the blue region of the visible spectrum.[2] |
| Fluorescence Quantum Yield (ΦF) | Not reported | The fluorescence quantum yield for this compound is not readily available in the published literature. However, the aglycone, aesculetin, exhibits pH-dependent fluorescence, with an increasing quantum yield at higher pH.[3] For context, other coumarin derivatives can exhibit quantum yields ranging from low to high (e.g., Coumarin 1 has a quantum yield of 0.73 in ethanol). |
Photophysical Principles and Relationships
The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation. When a molecule of esculin absorbs a photon of light corresponding to its absorption spectrum, an electron is promoted to a higher energy singlet state (S1). From this excited state, the molecule can return to the ground state (S0) through several pathways. Fluorescence is the radiative decay pathway where a photon is emitted. This process is illustrated in the following diagram.
Caption: Simplified Jablonski diagram illustrating the photophysical processes of esculin.
Experimental Protocols
Measurement of Fluorescence Spectrum
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~409 nm) or a wavelength within the emission band.
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (~336 nm).
-
Scan a range of emission wavelengths (e.g., 380-600 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector response.
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.
Principle: The comparative method, also known as the Williams et al. method, involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. When both solutions have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.
Materials:
-
This compound (test sample)
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54, λex ~350 nm)
-
Solvent (must be the same for the sample and standard if possible, or the refractive index must be accounted for)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
Caption: Experimental workflow for determining fluorescence quantum yield.
-
Solution Preparation: Prepare a series of five to six dilute solutions of both the this compound and the chosen standard in the same solvent. The absorbances of these solutions at the selected excitation wavelength should range from approximately 0.01 to 0.1.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum. This integrated intensity is proportional to the number of emitted photons.
-
-
Data Analysis:
-
For both the esculin and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.
-
The plots should be linear, and the gradients (slopes) should be determined.
-
The fluorescence quantum yield of the esculin sample (ΦF,sample) can then be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
-
Conclusion
This compound is a useful fluorescent probe with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. While a definitive fluorescence quantum yield has not been established in the literature, the experimental protocols outlined in this guide provide a robust framework for its determination. For researchers and professionals in drug development, a precise understanding of these photophysical parameters is essential for the quantitative application of esculin in fluorescence-based assays and imaging techniques. It is recommended that the quantum yield be determined experimentally under the specific conditions of the intended application.
References
Esculin sesquihydrate CAS number and molecular structure.
An In-depth Review of the Physicochemical Properties, Bioactivity, and Underlying Mechanisms of a Promising Coumarin Glycoside
This technical guide provides a comprehensive overview of Esculin sesquihydrate, a naturally occurring coumarin glycoside with significant pharmacological potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects.
Core Physicochemical and Identification Data
This compound is the hydrated form of Esculin, a glucoside of esculetin. It is a white to off-white crystalline powder.[1] Key identification and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 66778-17-4[1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₆O₉·1.5H₂O[2][5] |
| Molecular Weight | 367.31 g/mol [2][4] |
| Synonyms | Aesculinum, Esculetin-6-β-D-glucopyranoside, 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate[2] |
| Property | Description |
| Appearance | White to cream powder or crystalline powder.[1] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3] |
| Storage | Store at 10°C - 25°C, protected from light.[4] |
| Optical Rotation | -36.0° to -42.0° (c=5 in pyridine) |
Pharmacological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Antioxidant Activity
Esculin is a potent antioxidant, capable of scavenging various free radicals. Its antioxidant mechanism is also linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
| Assay | Result (IC₅₀/EC₅₀) |
| DPPH Radical Scavenging | 0.141 µM[5] |
| O₂•⁻ Radical Scavenging | 69.27 µg/ml |
| NO• Radical Scavenging | 8.56 µg/ml |
Anti-inflammatory Activity
Esculin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the bioactivity of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated reverse-phase HPLC (RP-HPLC) method is used for the determination of esculin in biological samples.
-
Column: RP C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.075% acetic acid in water (Solvent A) and 90% acetonitrile in Solvent A (Solvent B).[2][4]
-
Sample Preparation: Plasma samples are pretreated by solid-phase extraction.[2][4]
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of Esculin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents: DPPH solution in methanol (e.g., 0.004%).
-
Procedure:
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of Esculin to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a culture plate.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).[8]
-
Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
References
- 1. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 2. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of Esculin Sesquihydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Esculin sesquihydrate in dimethyl sulfoxide (DMSO) and other common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details established experimental protocols for solubility determination, and visualizes the key signaling pathways influenced by Esculin.
Executive Summary
This compound, a coumarin glucoside, is a natural compound with a range of biological activities, including antioxidant and anti-inflammatory properties. Its utility in preclinical research and drug discovery necessitates a thorough understanding of its solubility characteristics to ensure accurate and reproducible experimental outcomes. This guide offers a centralized resource for the solubility of this compound, alongside standardized methodologies for its determination and an overview of its interaction with critical cellular signaling pathways.
Quantitative Solubility Data
The solubility of this compound varies across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for some solvents, only qualitative data are available in the public domain.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~16[1], 10[2], 60[3] | Soluble.[4] Heating and ultrasonication can aid dissolution.[2] |
| Methanol | ~50 | Soluble in hot methanol.[5] |
| Dimethylformamide (DMF) | ~25[1] | |
| Ethanol | ~3[1] | Soluble.[5] |
| Chloroform | Soluble[4] | Slightly soluble.[5] |
| Dichloromethane | Soluble[4] | |
| Ethyl Acetate | Soluble[4] | |
| Acetone | Soluble[4] | |
| Pyridine | c = 5% | Used for optical activity measurements. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5[1] | |
| Water | Slightly soluble[3][5] | Soluble in hot water.[5] |
Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific hydrate form.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for the preparation of stock solutions and experimental assays. The following are standardized methods that can be employed to determine the solubility of this compound.
Shake-Flask Method (OECD Guideline 105)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Glass flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the time required to reach equilibrium.
-
After equilibration, allow the solution to stand to let the undissolved solid settle.
-
Carefully collect a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility in mg/mL.
References
Esculin Sesquihydrate: A Comprehensive Technical Review of its Pharmacological Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculin sesquihydrate, a coumarin glucoside hydrate derived from the bark of the horse chestnut tree (Aesculus hippocastanum) and other plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anti-inflammatory, antioxidant, and vasoprotective properties. We delve into the molecular mechanisms underlying these effects, primarily the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This document summarizes key quantitative data from various studies into structured tables for comparative analysis and outlines detailed experimental protocols for the major assays used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the research landscape surrounding this promising natural compound.
Introduction
Esculin (also known as Aesculin) is a naturally occurring coumarin glucoside. In its hydrated form, this compound, it presents as a stable, crystalline solid.[1] Traditionally used in herbal medicine, modern scientific investigation has begun to systematically validate and elucidate the therapeutic potential of esculin. Its biological activities are extensive, ranging from anti-inflammatory and antioxidant effects to antidiabetic and potential anticancer properties.[2][3] This review aims to consolidate the current body of research on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Activities
Anti-inflammatory Activity
Esculin has demonstrated significant anti-inflammatory effects in a variety of preclinical models. In vivo studies have shown its efficacy in reducing edema in xylene-induced ear models in mice and carrageenan-induced paw edema in rats.[2] It also shows a protective effect in carrageenan-induced pleurisy.[2] The anti-inflammatory action is largely attributed to its ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[4]
Antioxidant Activity
Esculin is a potent antioxidant, capable of scavenging a variety of reactive oxygen species. Its antioxidant capacity has been quantified through various assays, demonstrating its ability to neutralize free radicals. This activity is believed to be a key contributor to its other therapeutic effects, protecting cells from oxidative stress-induced damage.[3]
Vasoprotective and Antidiabetic Effects
Esculin is recognized for its vasoprotective properties and has been explored for its potential in managing diabetic complications.[4] Research indicates that it can ameliorate cognitive impairment in experimental models of diabetic nephropathy, suggesting a neuroprotective role in the context of diabetes.[5]
Quantitative Data Summary
To facilitate a comparative analysis of the existing research, the following tables summarize the key quantitative data reported for esculin.
Table 1: Pharmacokinetic Parameters of Esculin in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 739.5 ± 32.4 ng/mL | Oral | 120 mg/kg | [6] |
| Cmax | 1850.39 ± 129.71 ng/mL | Oral | 100 mg/kg | [7] |
| tmax (Time to Cmax) | 0.17 ± 0.02 h | Oral | 120 mg/kg | [6] |
| tmax | 10.25 ± 0.03 h | Oral | 100 mg/kg | [7] |
| t½ (Half-life) | 1.21 ± 0.03 h | Oral | 120 mg/kg | [6] |
| Bioavailability | 0.62% | Oral vs. IV | N/A | [8] |
Table 2: In Vitro Antioxidant Activity of Esculin
| Assay | IC50/SC50 Value | Reference |
| O2•− Scavenging | 69.27 µg/mL | [3] |
| NO• Scavenging | 8.56 µg/mL | [3] |
| DPPH Radical Scavenging | 0.141 µM | [3] |
IC50/SC50: The concentration required to inhibit or scavenge 50% of the target molecules.
Mechanism of Action: Signaling Pathways
The anti-inflammatory and antioxidant effects of esculin are primarily mediated through its interaction with key intracellular signaling pathways.
Inhibition of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. Esculin has been shown to inhibit the phosphorylation and subsequent activation of key MAPK proteins, such as p38, JNK, and ERK, in response to inflammatory triggers like LPS.[9] This inhibition prevents the downstream activation of transcription factors like AP-1, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Esculin inhibits the MAPK signaling cascade.
Attenuation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Esculin has been demonstrated to inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[4]
Caption: Esculin's inhibitory effect on the NF-κB pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound.
In Vivo Anti-inflammatory Models
-
Xylene-Induced Mouse Ear Edema:
-
Administer esculin (or vehicle control) to mice, typically via oral gavage.
-
After a set pre-treatment time (e.g., 60 minutes), apply a standard volume of xylene to the anterior and posterior surfaces of one ear.
-
After a specified time (e.g., 30 minutes), sacrifice the animals and collect circular sections from both the treated and untreated ears.
-
Weigh the ear punches and calculate the difference in weight between the treated and untreated ears to determine the extent of edema.
-
The percentage inhibition of inflammation is calculated by comparing the esculin-treated group to the vehicle-treated group.
-
-
Carrageenan-Induced Rat Paw Edema:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer esculin (or vehicle) orally.
-
After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage increase in paw volume and the percentage inhibition of edema for the esculin-treated groups compared to the control group.
-
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Culture murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Pre-treat the cells with various concentrations of esculin for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.
-
Incubate for a further period (e.g., 24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the incubation period.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Western Blot Analysis for MAPK and NF-κB Pathways:
-
After cell treatment, lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and IκBα, as well as an antibody for a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the level of protein phosphorylation.
-
Antioxidant Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix various concentrations of esculin with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
Conclusion
This compound is a natural compound with a compelling profile of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant action. The research to date strongly supports its potential as a lead compound for the development of new therapeutics for a range of inflammatory and oxidative stress-related diseases. The well-defined mechanisms of action, involving the inhibition of the MAPK and NF-κB signaling pathways, provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource to aid researchers in designing and conducting further studies to fully unlock the therapeutic potential of this compound. Future research should focus on more extensive preclinical and clinical studies to validate its efficacy and safety in human populations.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Method for Determination of Aesculin in Cortex Fraxini by Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry and Application in Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Health and Safety of Esculin Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for handling Esculin sesquihydrate in a laboratory and drug development setting. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency protocols, supported by quantitative data and clear visual workflows.
Chemical and Physical Properties
This compound is a coumarin glycoside.[1] It typically appears as a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 66778-17-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₅H₁₆O₉ · 1.5H₂O or C₃₀H₃₈O₂₁ | [1][2][5][6][7] |
| Molecular Weight | ~367.3 g/mol (anhydrous basis) or ~734.6 g/mol (sesquihydrate) | [5][7] |
| Appearance | White to off-white or cream powder/crystalline powder | [1][6] |
| Melting Point | 203-205 °C | |
| Solubility | Slightly soluble in water. Soluble in hot methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2][8] |
| Bulk Density | ≈ 200 kg/m ³ | [2] |
Toxicological Data and Hazard Identification
The toxicological profile of this compound indicates that while it is not classified as hazardous under some regulations, other sources suggest it may pose certain risks.[2][3][4][7] One supplier classifies it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3] Another suggests it is irritating to the eyes, respiratory system, and skin.[9] Long-term exposure to high dust concentrations may lead to changes in lung function.[9]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Classifications may vary by supplier. This table represents the most comprehensive hazard profile identified.[3]
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize risk.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Ensure good ventilation of the workstation.[2] Use only outdoors or in a well-ventilated area.[3]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] Safety goggles with side-shields are recommended.[3]
-
Hand Protection: Wear suitable protective gloves (e.g., polychloroprene, nitrile rubber, butyl rubber).[3][9]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][9] An impervious clothing or a P.V.C. apron is recommended.[3][9]
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation.[4][10] If dust is generated, a suitable respirator should be used.[3]
General Hygiene and Handling Practices
Storage Conditions
-
Avoid direct sunlight, air contact, and moisture.[2]
Experimental Protocols
While specific experimental protocols for the toxicological assessment of this compound were not detailed in the provided search results, the classifications suggest that standard OECD guidelines for acute oral toxicity (e.g., OECD 423), skin irritation (e.g., OECD 404), and eye irritation (e.g., OECD 405) were likely followed. Researchers should refer to these standardized methods when designing their own safety assessments.
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek medical attention.[2][3] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[2][3] |
Accidental Release Measures
-
Minor Spills: Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes.[9] Mechanically recover the product (sweep or shovel) into a suitable, dry container.[2]
-
Major Spills: Evacuate unnecessary personnel.[2] Alert emergency responders.[9] Wear appropriate PPE, including respiratory protection.[9] Prevent the product from entering drains or water courses.[3][7]
-
Cleaning: Absorb solutions with inert solid materials like clay or diatomaceous earth.[2][3] Decontaminate surfaces by scrubbing with alcohol.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[2][3]
-
Hazards from Combustion: May emit toxic fumes (carbon monoxide, carbon dioxide) under fire conditions.[9]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3]
Visual Workflow and Pathway Diagrams
To further aid in the safe handling and emergency response for this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound powder.
Caption: First-aid response flowchart for this compound exposure.
References
- 1. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A11624.06 [thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: Esculin Hydrolysis Assay for Bacterial Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esculin hydrolysis test is a crucial biochemical assay used for the presumptive identification of various bacterial species, particularly for differentiating Enterococcus species and Group D Streptococci from other non-Group D Streptococci.[1][2][3] The assay determines the ability of a microorganism to hydrolyze the glycoside esculin in the presence of bile.[4][5] This capability is a key characteristic for the identification of certain bacteria.[3]
Principle of the Esculin Hydrolysis Assay
Esculin, a glucoside derived from the horse chestnut tree, can be hydrolyzed by bacteria possessing the enzyme β-glucosidase (esculinase) into two products: glucose and esculetin.[6][7] The esculin hydrolysis test is often performed on a selective and differential medium called Bile Esculin Agar (BEA).[3][4] This medium contains oxgall (bile) to inhibit the growth of most Gram-positive bacteria, except for enterococci and Group D streptococci.[2][8]
The key reaction involves the newly formed esculetin, which reacts with ferric citrate present in the medium to form a dark brown or black phenolic iron complex.[1][9] Therefore, a positive result is indicated by the blackening of the medium surrounding the bacterial growth.[5][10]
The biochemical pathway can be summarized as follows: Esculin + Acid → β-D-glucose + Esculetin Esculetin + Fe³⁺ → Dark Brown to Black Complex[4][9]
Experimental Protocols
This section provides detailed methodologies for performing the esculin hydrolysis assay using Bile Esculin Agar (BEA) plates or slants.
-
Bile Esculin Agar (BEA) plates or slants
-
Sterile inoculating loops or needles
-
Incubator (35-37°C)
-
Pure bacterial culture (18-24 hours old)
-
Quality control organisms (e.g., Enterococcus faecalis as a positive control, Streptococcus pyogenes as a negative control)
Bile Esculin Agar is a solid medium used for the presumptive identification of enterococci and group D streptococci.[2]
Composition per 1000 mL of distilled water:
| Component | Amount |
|---|---|
| Beef Extract | 3.0 g |
| Gelatin Peptone | 5.0 g |
| Oxgall (Bile) | 40.0 g |
| Esculin | 1.0 g |
| Ferric Ammonium Citrate | 0.5 g |
| Agar | 15.0 g |
Instructions:
-
Suspend 64.5 grams of the dehydrated medium in 1000 mL of distilled water.[11]
-
Heat the mixture to boiling to dissolve the medium completely.[11]
-
Dispense the medium into tubes for slants or flasks for plates.
-
Sterilize by autoclaving at 121°C for 15 minutes.[11]
-
For slants, allow the tubed medium to solidify in a slanted position. For plates, cool the medium to 45-50°C and pour into sterile Petri dishes.[11]
-
Store the prepared media at 2-8°C and protect from light.[8]
-
Allow the Bile Esculin Agar medium to equilibrate to room temperature before inoculation.[8]
-
Using a sterile inoculating loop or needle, pick 2-3 well-isolated colonies from a pure 18-24 hour culture.[2]
-
For BEA plates: Streak the inoculum over a small area of the agar surface.
-
For BEA slants: Inoculate the surface of the slant in a serpentine (S-shaped) motion.[9]
-
Incubate the inoculated medium aerobically at 35-37°C for 18-24 hours. Some organisms may require up to 72 hours for a positive result.[2][8]
-
Positive Result: Blackening of the medium surrounding the growth, or blackening of more than half of the slant, indicates a positive result for esculin hydrolysis.[5][9][10] This signifies that the bacterium can grow in the presence of bile and hydrolyze esculin.
-
Negative Result: No blackening of the medium, or blackening of less than half of the slant, indicates a negative result.[9] Growth on the medium without a color change indicates that the bacterium is bile-tolerant but does not hydrolyze esculin. No growth indicates that the bacterium is inhibited by bile.
Data Presentation
The following table summarizes the expected results for common bacterial species in the esculin hydrolysis assay.
| Bacterial Species | Expected Result on Bile Esculin Agar | Interpretation |
| Enterococcus faecalis | Growth with blackening of the medium | Positive for esculin hydrolysis[1] |
| Enterococcus faecium | Growth with blackening of the medium | Positive for esculin hydrolysis[1] |
| Group D Streptococci (S. bovis group) | Growth with blackening of the medium | Positive for esculin hydrolysis |
| Non-Group D Streptococci (S. pyogenes) | No growth or growth without blackening | Negative for esculin hydrolysis[10] |
| Listeria monocytogenes | Growth with blackening of the medium | Positive for esculin hydrolysis[4] |
| Klebsiella pneumoniae | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |
| Enterobacter species | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |
| Serratia species | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |
| Escherichia coli | Growth without blackening (or delayed reaction) | Negative for esculin hydrolysis (or weak positive after prolonged incubation)[1][10] |
Quality Control
For reliable results, it is essential to perform quality control testing with known organisms.
-
Positive Control: Enterococcus faecalis (ATCC 29212) should show growth and blackening of the medium.
-
Negative Control: Streptococcus pyogenes (ATCC 19615) should show no growth or growth without blackening of the medium.
Limitations
-
Some organisms may exhibit poor growth on this medium due to specific nutritional requirements.[4]
-
A heavy inoculum may lead to false-positive results by overcoming the inhibitory effect of bile.[4][10]
-
Some bacteria that produce hydrogen sulfide (H₂S) can cause blackening of the medium, potentially leading to a false-positive interpretation.[9][10]
-
Certain strains of Staphylococcus, Aerococcus, and Listeria monocytogenes can also grow in the presence of bile and hydrolyze esculin.[4][10]
Visualizations
Caption: Workflow of the Esculin Hydrolysis Assay.
Caption: Biochemical pathway of esculin hydrolysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. researchtweet.com [researchtweet.com]
- 8. dalynn.com [dalynn.com]
- 9. Bile Esculin Test- Principle, Procedure, Result Interpretation and Limitation [microbiologynotes.com]
- 10. flabslis.com [flabslis.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Utilizing Esculin Sesquihydrate in β-Glucosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a glycosidic coumarin naturally found in the horse chestnut tree (Aesculus hippocastanum), serves as a valuable substrate for the detection and quantification of β-glucosidase activity. The enzymatic hydrolysis of esculin by β-glucosidase yields two products: glucose and esculetin. The generation of esculetin forms the basis of several detection methods, making esculin a versatile tool in microbiology, enzyme kinetics, and inhibitor screening.
The primary advantage of using esculin lies in the distinct chromogenic and fluorogenic properties of its hydrolysis product, esculetin. In the presence of ferric ions (Fe³⁺), esculetin forms a dark brown or black complex, providing a simple and effective visual indicator of enzyme activity. This characteristic is widely exploited in microbiology for the identification of bacteria that produce β-glucosidase (esculinase). Furthermore, the inherent fluorescence of esculin, which is quenched upon hydrolysis to the less fluorescent esculetin, allows for sensitive quantitative analysis of β-glucosidase activity in a continuous assay format.
These application notes provide detailed protocols for both qualitative and quantitative assays using this compound as a substrate for β-glucosidase, along with data presentation tables and workflow diagrams to guide researchers in their experimental design.
Principle of Detection
The fundamental principle behind the use of esculin in β-glucosidase assays is the enzymatic cleavage of the β-glycosidic bond.
-
Chromogenic Assay: The hydrolysis of esculin produces esculetin, which reacts with a ferric salt (e.g., ferric chloride or ferric ammonium citrate) present in the medium to form a dark-colored complex. The intensity of the color is proportional to the amount of esculetin produced and thus to the β-glucosidase activity.
-
Fluorometric Assay: Esculin is a fluorescent molecule. Its enzymatic hydrolysis to esculetin leads to a decrease in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Data Presentation
Comparison of Common β-Glucosidase Substrates
While esculin is a versatile substrate, its properties can be compared with other commonly used substrates for β-glucosidase to aid in experimental design.
| Substrate | Detection Method | Advantages | Disadvantages |
| This compound | Chromogenic (with Fe³⁺), Fluorometric | Good for qualitative and quantitative assays; chromogenic assay is simple and visual. | Chromogenic assay is generally endpoint; fluorometric assay is a decrease-in-signal method which can be prone to artifacts. |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Colorimetric (405 nm) | High sensitivity; widely used for kinetic studies; increase-in-signal assay. | The released p-nitrophenol is pH-sensitive; requires a basic stop solution. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Fluorometric (Ex: ~365 nm, Em: ~445 nm) | Very high sensitivity; suitable for high-throughput screening; increase-in-signal assay. | Requires a fluorescence plate reader; potential for background fluorescence from other sample components. |
| Cellobiose | Coupled enzyme assay (e.g., with glucose oxidase) | Natural substrate for many β-glucosidases. | Requires a secondary enzyme and detection system, making the assay more complex. |
Kinetic Parameters of β-Glucosidase with Various Substrates
The Michaelis-Menten constants, Km and Vmax, are crucial for characterizing enzyme-substrate interactions. While specific kinetic data for β-glucosidase with esculin as a substrate are not extensively reported in the literature, the following table provides kinetic parameters for other common substrates to offer a comparative context. Researchers can determine the kinetic constants for esculin experimentally using the protocols provided in this document.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside | 0.19 | 29.67 | [1] |
| Trichoderma reesei | Cellobiose | 1.22 | 1.14 | [1] |
| Melanocarpus sp. | p-Nitrophenyl-β-D-glucopyranoside | 3.3 | 43.68 | [2] |
| Aspergillus niger | Cellobiose | 0.57 | Not Reported | [N/A] |
| Jiangella ureilytica | p-Nitrophenyl-β-D-glucopyranoside | 0.44 | 26.87 | [3] |
| Jiangella ureilytica | Polydatin | 4.6 | 20 | [3] |
Note: The kinetic parameters are highly dependent on the specific enzyme, its purity, and the assay conditions (e.g., pH, temperature).
Experimental Protocols
Protocol 1: Qualitative Plate-Based Assay for β-Glucosidase Activity
This protocol is suitable for screening microorganisms for β-glucosidase activity.
Materials:
-
This compound
-
Ferric ammonium citrate or Ferric chloride (FeCl₃)
-
Growth medium (e.g., Luria-Bertani (LB) agar, Bile Esculin Agar)
-
Petri dishes
-
Microorganism to be tested
Procedure:
-
Prepare Esculin Agar Plates:
-
Prepare the desired growth medium according to the manufacturer's instructions.
-
While the medium is still molten, add this compound to a final concentration of 0.1% (w/v) and ferric ammonium citrate to a final concentration of 0.05% (w/v).
-
Mix thoroughly and autoclave.
-
Pour the sterile medium into petri dishes and allow them to solidify.
-
-
Inoculation:
-
Streak or spot inoculate the test microorganism onto the surface of the esculin agar plates.
-
-
Incubation:
-
Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 24-48 hours at 37°C).
-
-
Result Interpretation:
-
A positive result for β-glucosidase activity is indicated by the formation of a dark brown to black halo around the microbial growth. This is due to the hydrolysis of esculin to esculetin, which then complexes with the ferric ions in the medium.
-
Protocol 2: Quantitative Fluorometric Assay for β-Glucosidase Activity
This protocol allows for the continuous kinetic measurement of β-glucosidase activity.
Materials:
-
This compound
-
β-glucosidase enzyme
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0 or 100 mM citrate-phosphate buffer, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).
-
Prepare a solution of β-glucosidase at the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
β-glucosidase solution
-
-
The final volume in each well should be brought up to a pre-determined volume (e.g., 180 µL) with assay buffer.
-
Include control wells without the enzyme to measure background fluorescence.
-
-
Initiate the Reaction:
-
To start the reaction, add a specific volume of the esculin stock solution to each well (e.g., 20 µL to achieve a final concentration of 1 mM).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the decrease in fluorescence intensity over time at an excitation wavelength of approximately 367 nm and an emission wavelength of approximately 454 nm.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (v₀) from the linear portion of the fluorescence versus time plot.
-
The rate of esculin hydrolysis is directly proportional to the β-glucosidase activity.
-
Protocol 3: Determination of Michaelis-Menten Kinetic Constants (Km and Vmax)
This protocol describes how to determine the Km and Vmax of β-glucosidase for esculin.
Procedure:
-
Perform the Quantitative Fluorometric Assay (Protocol 2) with Varying Substrate Concentrations:
-
Set up a series of reactions with a fixed concentration of β-glucosidase and varying concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected Km).
-
-
Calculate Initial Velocities:
-
For each substrate concentration, determine the initial velocity (v₀) of the reaction as described in Protocol 2.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate Km and Vmax, although non-linear regression is generally more accurate.
-
Mandatory Visualizations
Caption: Enzymatic breakdown of esculin by β-glucosidase.
Caption: Workflow for qualitative chromogenic detection.
Caption: Workflow for quantitative fluorometric assay.
References
Application Notes and Protocols for Esculin Sesquihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a fluorescent coumarin glucoside, is a naturally occurring compound with a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays, such as cytotoxicity and anti-inflammatory assessments. The primary mechanism of action for Esculin's anti-inflammatory effects involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][3][4][5]
Preparation of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reproducible results in cell culture experiments.
2.1. Solubility and Recommended Solvents
This compound exhibits the following solubility characteristics:
-
Dimethyl Sulfoxide (DMSO): Soluble.[6][7][8] This is the recommended solvent for preparing stock solutions for in vitro cell culture applications.
-
Methanol: Soluble.[8]
-
Ethanol: Insoluble.[7]
2.2. Protocol for Preparing a 100 mM DMSO Stock Solution
-
Materials:
-
Procedure:
-
Aseptically weigh out 36.73 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube.
-
To facilitate dissolution, the solution can be warmed to 37°C for 10-30 minutes and vortexed or sonicated until all the powder is completely dissolved.[12] Ensure no particulates are visible.
-
Filter-sterilize the 100 mM stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][2]
-
2.3. Storage and Stability
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 2 years).[1][2]
-
When preparing working solutions, thaw the stock solution at room temperature and dilute it with the appropriate cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[12]
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic activities of Esculin in various cell lines.
Table 1: Effective Concentrations of Esculin for Anti-inflammatory Effects
| Cell Line | Assay | Effective Concentration | Observed Effect |
| RAW 264.7 Murine Macrophages | LPS-stimulated cytokine production | 300-500 µM | Reduction of IL-1β, TNF-α, and iNOS expression.[6] |
| RAW 264.7 Murine Macrophages | LPS-stimulated MMP-9 expression | 10-50 µM | Downregulation of MMP-9 level and AP-1 binding activity.[6] |
| Free Fatty Acid-induced HepG2 Cells | Cytokine production | 25-200 µM | Reduction of TNF-α, IL-1β, and IL-6 levels.[6] |
| Mouse Peritoneal Macrophages | LPS-stimulated cytokine production | 1 µg/mL - 1 mg/mL | Reduction of TNF-α and IL-6 expression.[6] |
Table 2: IC50 Values of Esculin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| MCF-7 | Breast Cancer | 48 h | 20.35 |
| MDA-MB-231 | Breast Cancer | 48 h | 22.65 |
Data for Table 2 was extracted from a study investigating the cytotoxicity of esculin with or without piperine.[13]
Experimental Protocols
4.1. Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Esculin:
-
Prepare serial dilutions of this compound from your DMSO stock solution in culture medium to achieve final concentrations ranging from approximately 1 µM to 500 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Esculin concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Esculin or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Esculin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
4.2. Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of Esculin by measuring the production of pro-inflammatory cytokines.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of DMEM supplemented with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Pre-treatment with Esculin:
-
Prepare working solutions of Esculin in DMEM.
-
Remove the old medium and replace it with fresh medium containing various concentrations of Esculin (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
-
Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubate the plate for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the Esculin-treated groups to the LPS-only stimulated group to determine the inhibitory effect of Esculin.
-
Signaling Pathway and Experimental Workflow Diagrams
5.1. Signaling Pathway of Esculin's Anti-inflammatory Action
The following diagram illustrates the inhibitory effect of Esculin on the MAPK and NF-κB signaling pathways, which are commonly activated by inflammatory stimuli like LPS.
Caption: Esculin inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
5.2. Experimental Workflow for Cytotoxicity Assay
The diagram below outlines the key steps in determining the cytotoxicity of this compound using an MTT assay.
Caption: Workflow for assessing Esculin cytotoxicity using the MTT assay.
References
- 1. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Dmso cell culture grade | Sigma-Aldrich [sigmaaldrich.com]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
Application of Esculin Sesquihydrate in Microbiology for the Presumptive Identification of Enterococcus Species
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Esculin sesquihydrate, a glycosidic coumarin extracted from the horse chestnut tree (Aesculus hippocastanum), serves as a key substrate in differential media for the presumptive identification of Enterococcus species and other group D streptococci.[1][2][3] The ability of these bacteria to hydrolyze esculin in the presence of bile is a cornerstone of their preliminary characterization in clinical and research microbiology laboratories.[2][4][5] This document provides detailed application notes and protocols for the use of esculin-based media in the detection of Enterococcus.
Principle of the Esculin Hydrolysis Test
The fundamental principle of the esculin hydrolysis test lies in the enzymatic activity of β-glucosidase (also known as esculinase), which is constitutively expressed by Enterococcus species.[1][3] Esculin, a β-glucoside, is hydrolyzed by this enzyme into two products: glucose and esculetin (6,7-dihydroxycoumarin).[1][3][6]
The detection of this enzymatic activity is typically achieved in a medium containing ferric citrate.[2][4] Esculetin, one of the hydrolysis products, reacts with ferric ions (Fe³⁺) to form a dark brown to black phenolic iron complex.[2][4][7] The visible blackening of the medium is a positive indicator of esculin hydrolysis.[2][8]
To enhance the selectivity of this test for Enterococcus and group D streptococci, bile salts (typically 4% oxgall) are incorporated into the medium.[2][7] While many bacterial species can hydrolyze esculin, only a few, including Enterococcus, are tolerant to the inhibitory effects of bile and can perform this hydrolysis in its presence.[2][4][7] Some formulations, such as Bile Esculin Azide Agar (BEAA), also include sodium azide to inhibit the growth of Gram-negative bacteria.[8][9]
Media Formulations
Several media formulations utilize esculin for the presumptive identification of Enterococcus. The two most common are:
-
Bile Esculin Agar (BEA): A differential and selective medium containing peptone, beef extract, oxgall (bile), esculin, and ferric citrate.[2] It is widely used for the presumptive identification of enterococci and group D streptococci.[2]
-
Bile Esculin Azide Agar (BEAA): A more selective medium that includes sodium azide to inhibit the growth of Gram-negative organisms.[8][9] This medium is particularly useful for isolating enterococci from mixed cultures.
Data Presentation
The performance of the bile esculin test is influenced by factors such as bile concentration, inoculum size, and incubation time. The following tables summarize quantitative data on the sensitivity and specificity of the bile esculin test for Enterococcus detection.
| Table 1: Performance of the Bile Esculin Test for Enterococcus spp. (n=110) at 24 Hours | ||
| Bile Concentration | Inoculation Method | Sensitivity |
| 4% Oxgall | Standardized (10⁶ CFU) | >99% |
| 4% Oxgall | Non-standardized | >99% |
Data adapted from Chuard, C., & Reller, L. B. (1998). Journal of Clinical Microbiology, 36(4), 1135–1136.
| Table 2: Specificity of the Bile Esculin Test with Non-Group D Viridans Group Streptococci (n=110) | ||
| Bile Concentration | Incubation Time | Specificity (Standardized Inoculum) |
| 4% Oxgall | 24 hours | 97% |
| 4% Oxgall | 48 hours | 81% - 97% |
Data adapted from Chuard, C., & Reller, L. B. (1998). Journal of Clinical Microbiology, 36(4), 1135–1136.
| Table 3: Comparison of Media for Detection of Vancomycin-Resistant Enterococci (VRE) from 142 ICU Patient Stool Specimens | |||
| Medium | VRE Recovery (out of 58 positive) | Growth of Non-VRE Organisms (number of cultures) | Time to Detection |
| Bile Esculin Azide Agar with Vancomycin (BEAV) | 54 | 11 | Delayed growth in 18 cases compared to other media |
| Campylobacter Agar with Vancomycin (CAMPY) | 57 | 9 | - |
| Spectra™ VRE Agar (Chromogenic) | 58 | 5 | Faster detection in 18 cases compared to BEAV |
Data adapted from a study comparing BEAV with other screening media.
Experimental Protocols
Protocol 1: Bile Esculin Agar (BEA) Slant Test
This protocol describes the standard procedure for performing the bile esculin test using BEA slants.
Materials:
-
Bile Esculin Agar (BEA) slants
-
Sterile inoculating loop or needle
-
Bacterial colonies from a pure 18-24 hour culture
-
Incubator at 35-37°C
-
Positive control: Enterococcus faecalis
-
Negative control: A viridans group streptococcus (not group D)
Procedure:
-
Using a sterile inoculating loop or needle, touch a single well-isolated colony of the test organism.
-
Inoculate the surface of the BEA slant with a gentle back-and-forth streaking motion. Do not stab the agar butt.
-
Incubate the tube with a loosened cap at 35-37°C in a non-CO₂ incubator for 24 to 48 hours.
-
Observe the slant for blackening of the medium.
Interpretation of Results:
-
Positive: Blackening of more than half of the slant indicates esculin hydrolysis.
-
Negative: No blackening or blackening of less than half of the slant after 48 hours.
-
Growth with no blackening: The organism is bile tolerant but does not hydrolyze esculin.
Protocol 2: Bile Esculin Azide Agar (BEAA) Plate Test
This protocol is suitable for the isolation and presumptive identification of Enterococcus from specimens containing mixed flora.
Materials:
-
Bile Esculin Azide Agar (BEAA) plates
-
Sterile inoculating loop
-
Clinical specimen or mixed bacterial culture
-
Incubator at 35-37°C
Procedure:
-
Using a sterile inoculating loop, streak the specimen onto the surface of the BEAA plate to obtain isolated colonies.
-
Incubate the plate in an inverted position at 35-37°C for 18-24 hours.
-
Examine the plate for bacterial growth and the presence of a black precipitate in the agar surrounding the colonies.
Interpretation of Results:
-
Presumptive Positive for Enterococcus: Growth of colonies surrounded by a black halo.
-
Negative: No growth, or growth of colonies without a black halo.
Mandatory Visualization
Caption: Biochemical pathway of esculin hydrolysis by Enterococcus.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Enterococcus: Understanding Their Resistance Mechanisms, Therapeutic Challenges, and Emerging Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. The Physiology and Metabolism of Enterococci - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired resistance mechanisms in enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dalynn.com [dalynn.com]
Application Notes and Protocols: Esculin Sesquihydrate in Cosmetics for Skin Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a coumarin glucoside found in plants such as the horse chestnut tree, is a promising bioactive compound for cosmetic and dermatological applications. Its utility in skin health formulations stems from its potent antioxidant and anti-inflammatory properties, as well as its ability to enhance microcirculation. These characteristics make it a valuable ingredient for products aimed at protecting the skin from oxidative stress, improving skin tone and texture, and addressing concerns such as under-eye bags and spider veins.
This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in evaluating and utilizing this compound for skin health applications.
Mechanism of Action
This compound exerts its beneficial effects on the skin through multiple signaling pathways:
-
Antioxidant Activity: Esculin effectively scavenges free radicals and activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of various endogenous antioxidant proteins, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby protecting skin cells from oxidative damage.
-
Anti-inflammatory Effects: Esculin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, Esculin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are key mediators of skin inflammation.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound relevant to skin health.
Table 1: Antioxidant Activity of Esculin
| Assay Type | Method | Result (EC50/SC50) | Reference |
| Free Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | 0.141 µM | |
| Free Radical Scavenging | O₂•⁻ (Superoxide) Scavenging Assay | 69.27 µg/mL | |
| Free Radical Scavenging | NO• (Nitric Oxide) Scavenging Assay | 8.56 µg/mL |
Table 2: Anti-inflammatory Activity of Esculin in vitro
| Cell Line | Inflammatory Stimulus | Esculin Concentration | Effect | Quantitative Data | Reference |
| HepG2 cells | Free fatty acid | 25-200 µM | Reduction of pro-inflammatory cytokines | Levels of TNF-α, IL-1β, and IL-6 were reduced. | |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | 300-500 µM | Inhibition of pro-inflammatory mediators | Reduced expression of IL-1β, TNF-α, and iNOS. | |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Not specified | Reduction of pro-inflammatory cytokines | Reduced levels of TNF-α and IL-6 in supernatant. |
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound solutions: Prepare a series of concentrations of this compound in methanol.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the Esculin solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
EC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assessment: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol describes how to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of TNF-α, IL-1β, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should also be included.
-
-
Sample Collection: After incubation, collect the cell culture supernatant and store it at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Esculin-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
In Vitro Skin Permeation Study
This protocol details an in vitro skin permeation study using a Franz diffusion cell to assess the penetration of this compound through the skin.
Materials:
-
Franz diffusion cells
-
Porcine ear skin
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound formulation
-
HPLC system for quantification
Protocol:
-
Skin Preparation:
-
Obtain fresh porcine ears from a local abattoir.
-
Separate the skin from the underlying cartilage.
-
Dermatome the skin to a thickness of approximately 500-750 µm.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared porcine skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.
-
-
Application of Formulation: Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Assessment of Collagen Synthesis in Human Dermal Fibroblasts
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Sircol™ Soluble Collagen Assay Kit or similar
-
24-well cell culture plates
Protocol:
-
Cell Culture: Culture HDFs in appropriate fibroblast growth medium.
-
Treatment: Seed HDFs in 24-well plates and treat with various concentrations of this compound for 48-72 hours.
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.
-
-
Data Analysis: Compare the collagen levels in the Esculin-treated groups to the untreated control group.
Evaluation of Hyaluronic Acid Production in Human Keratinocytes
Similar to collagen synthesis, direct quantitative data on Esculin's effect on hyaluronic acid production is limited. This protocol provides a method to assess this potential activity.
Materials:
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte growth medium
-
This compound
-
Hyaluronic Acid (HA) ELISA Kit
-
24-well cell culture plates
Protocol:
-
Cell Culture: Culture HEKs in keratinocyte growth medium.
-
Treatment: Seed HEKs in 24-well plates and treat with various concentrations of this compound for 48-72 hours.
-
HA Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of hyaluronic acid in the supernatant using a commercially available HA ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis: Compare the HA concentrations in the Esculin-treated groups to the untreated control group.
Mandatory Visualizations
Application Notes and Protocols for Studying the Vasoprotective Effects of Esculin Sesquihydrate In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing esculin sesquihydrate in in vivo studies to investigate its vasoprotective effects. Esculin, a natural coumarin glucoside found in sources like the horse chestnut tree, has demonstrated significant potential as a vasoprotective agent.[1] Its mechanisms of action are primarily attributed to its potent anti-inflammatory and antioxidant properties.[2][3][4][5]
Mechanism of Action
Esculin exerts its vasoprotective effects through multiple signaling pathways. It is known to inhibit inflammatory responses by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][4][5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][6] Furthermore, esculin enhances the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[2][3][4]
Application Notes
Animal Models
The choice of animal model is critical and depends on the specific aspect of vasoprotection being studied. Common models include:
-
Streptozotocin (STZ)-induced diabetic nephropathy model: To study vascular complications associated with diabetes.[7]
-
Lipopolysaccharide (LPS)-induced inflammation model: To investigate the effects on acute vascular inflammation and sepsis.[2][3]
-
Carrageenan-induced paw edema model: A classic model for acute inflammation and increased vascular permeability.[6]
-
Xylene-induced ear edema model: Another model for assessing acute inflammatory responses and vascular leakage.[6]
Dosage and Administration
Based on published in vivo studies, the effective dosage of esculin typically ranges from 5 to 100 mg/kg of body weight.[3][7] Administration is commonly performed via:
-
Oral gavage (p.o.): For assessing systemic effects following absorption from the gastrointestinal tract.
-
Intraperitoneal injection (i.p.): For more direct and rapid systemic exposure.
-
Intravenous injection (i.v.): For immediate bioavailability.[7]
The treatment duration can vary from a single dose in acute models to several weeks in chronic disease models.
Preparation of this compound Solution
This compound should be dissolved in an appropriate vehicle. For oral administration, it can be suspended in a 0.5% carboxymethylcellulose (CMC) solution. For injections, sterile saline or phosphate-buffered saline (PBS) can be used. It is recommended to prepare the solution fresh daily to ensure stability.
Relevant Biomarkers for Assessment
To quantify the vasoprotective effects of esculin, the following biomarkers should be assessed:
-
Inflammatory Markers: TNF-α, IL-1β, IL-6, monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1).[2][3][7]
-
Oxidative Stress Markers: Superoxide dismutase (SOD), glutathione (GSH), malondialdehyde (MDA), and reactive oxygen species (ROS).[2][7]
-
Vascular Function Markers: Nitric oxide (NO) levels and endothelial nitric oxide synthase (eNOS) expression.[8]
-
Histopathological Markers: Assessment of tissue morphology, inflammatory cell infiltration, and structural damage to blood vessels.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
Protocol 1: STZ-Induced Diabetic Nephropathy Model
This protocol is designed to evaluate the protective effects of esculin on vascular complications in a diabetic model.[7]
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week under standard laboratory conditions.
-
Induction of Diabetes: Induce diabetes by a single intravenous injection of streptozotocin (STZ) at a dose of 30 mg/kg, dissolved in citrate buffer (pH 4.5).
-
Grouping and Treatment: Two weeks after STZ injection, divide the mice into the following groups (n=8-10 per group):
-
Control Group: No STZ, vehicle administration.
-
Diabetic Model Group: STZ-induced, vehicle administration.
-
Esculin Treatment Groups: STZ-induced, treated with esculin at 5, 10, and 20 mg/kg/day via intravenous injection for 2 weeks.[7]
-
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and perfuse the animals with saline. Harvest kidney tissues.
-
Biochemical Analysis:
-
Use commercial ELISA kits to measure the levels of TNF-α, IL-6, MCP-1, and ICAM-1 in the serum and kidney tissue homogenates.
-
Determine the activity of SOD and the concentration of MDA in kidney tissue homogenates using appropriate assay kits.
-
-
Western Blot Analysis: Analyze the protein expression of p-p38 MAPK, p-JNK, and p-ERK1/2 in kidney tissue lysates to assess the effect on the MAPK pathway.[7]
-
Histopathological Analysis: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe morphological changes.
Protocol 2: LPS-Induced Acute Inflammation Model
This protocol is for assessing the anti-inflammatory effects of esculin in an acute setting.
-
Animal Acclimatization: Acclimatize BALB/c mice (6-8 weeks old) for one week.
-
Grouping and Pre-treatment: Divide mice into groups (n=8-10):
-
Control Group: Vehicle administration.
-
LPS Model Group: Vehicle pre-treatment followed by LPS challenge.
-
Esculin Treatment Groups: Pre-treatment with esculin (10, 25, 50 mg/kg, p.o.) one hour before LPS challenge.
-
-
Induction of Inflammation: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.
-
Sample Collection: Collect blood and relevant tissues (e.g., lung, kidney) 6 hours after the LPS challenge.
-
Analysis:
-
Measure serum levels of TNF-α and IL-6 using ELISA.
-
Assess myeloperoxidase (MPO) activity in tissue homogenates as an indicator of neutrophil infiltration.
-
Conduct histopathological examination of tissues to evaluate inflammatory cell infiltration and tissue damage.
-
Data Presentation
The following tables summarize quantitative data from various in vivo studies on esculin, demonstrating its vasoprotective effects.
Table 1: Effective Dosages of Esculin in Different In Vivo Models
| Animal Model | Species | Route of Administration | Effective Dosage Range (mg/kg) | Observed Effects | Reference |
| STZ-Induced Diabetic Nephropathy | Mouse | i.v. | 5 - 20 | Improved cognitive function, reduced renal inflammation and oxidative stress | [7] |
| LPS-Induced Acute Kidney Injury | Mouse | i.p. | 25 - 100 | Reduced expression of IL-1β, IL-6, TNF-α; inhibited TLR4/MyD88 pathway | [3] |
| Carrageenan-Induced Paw Edema | Rat | p.o. | 5 - 20 | Reduced paw swelling, decreased TNF-α and IL-6 levels | [3][6] |
| Xylene-Induced Ear Edema | Mouse | p.o. | 5 - 20 | Attenuated ear edema | [6] |
| DSS-Induced Colitis | Mouse | p.o. | 5 - 50 | Inhibited NF-κB activation, downregulated IL-1β and TNF-α | [3] |
Table 2: Effects of Esculin on Key Vasoprotective Biomarkers
| Biomarker | Animal Model | Dosage (mg/kg) | Change Observed | Mechanism Implicated | Reference |
| TNF-α | STZ-Diabetic Rats | 30 - 90 | ↓ | Inhibition of MAPK pathway | [7] |
| IL-6 | STZ-Diabetic Rats | 30 - 90 | ↓ | Inhibition of MAPK pathway | [7] |
| ICAM-1 | STZ-Diabetic Rats | 30 - 90 | ↓ | Anti-inflammatory | [7] |
| SOD | STZ-Diabetic Rats | 30 - 90 | ↑ | Antioxidant | [7] |
| MDA | STZ-Diabetic Rats | 30 - 90 | ↓ | Reduction of lipid peroxidation | [7] |
| p-p38 MAPK | STZ-Diabetic Rats | 5 - 20 | ↓ | Inhibition of MAPK pathway | [7] |
| NF-κB | LPS-Induced Mice | 30 | ↓ | Inhibition of NF-κB pathway | [3] |
(Note: "↓" indicates a decrease, "↑" indicates an increase in the biomarker level following esculin treatment.)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-treatment with Esculin and erythropoietin protects against renal ischemia–reperfusion injury via P2X7 receptor inhibition and PI3K/Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Activity Assay of Esculin Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a coumarin glucoside found in various plants, including the horse chestnut tree (Aesculus hippocastanum), has garnered significant interest for its diverse pharmacological activities. Among these, its antioxidant properties are of particular note. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Esculin has demonstrated the capacity to scavenge free radicals and modulate cellular antioxidant defense systems, making it a promising candidate for further investigation in drug development and as a bioactive compound in nutraceuticals and cosmeceuticals.[1]
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and robust assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, we summarize available quantitative data and illustrate the key signaling pathway involved in Esculin's antioxidant mechanism.
Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway
Esculin exerts its antioxidant effects not only through direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Esculin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby enhancing the cell's endogenous antioxidant defense.[2][3][4]
References
Esculin Sesquihydrate: A Potent Anti-Inflammatory Agent in Cellular Models
Application Notes and Protocols for Researchers
Introduction
Esculin sesquihydrate, a coumarin glucoside found in the bark of Fraxinus chinensis, has demonstrated significant anti-inflammatory properties in various in vitro studies.[1][2] This document provides a comprehensive overview of its application in cellular models of inflammation, including detailed protocols for key experiments and a summary of its effects on inflammatory signaling pathways. The primary mechanism of action for esculin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.[1][3][4] By downregulating these pathways, esculin effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][3][4] These findings suggest that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics.[1][3]
Data Presentation: Efficacy of this compound in Cellular Models
The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different cell lines and inflammatory stimuli.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in Lipopolysaccharide (LPS)-Stimulated RAW264.7 Macrophages
| Esculin Concentration | Inhibition of NO Production | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production | Reference |
| 10-50 µM | Significant Inhibition | - | - | - | [4] |
| 300-500 µM | Significant Inhibition of iNOS | Significant Inhibition | - | Significant Inhibition | [4] |
Table 2: Effects of this compound on Inflammatory Markers in Other Cellular Models
| Cell Line | Inflammatory Stimulus | Esculin Concentration | Measured Parameter | Observed Effect | Reference |
| HepG2 | Free Fatty Acids | 25-200 µM | TNF-α, IL-1β, IL-6 | Reduction in cytokine levels | [4] |
| Human Neuroblastoma SH-SY5Y | Dopamine | 1-100 µM | Reactive Oxygen Species (ROS) | Reduction in ROS accumulation | [4] |
| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | Reduction in cytokine levels | [5] |
| Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Pro-inflammatory factors | Modulation of pro-inflammatory factors | [6][7] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling cascades. The following diagrams illustrate the points of intervention.
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. puntoq.ull.es [puntoq.ull.es]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esculin Alleviates Osteoarthritis Progression Through the Sirt1/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Esculin sesquihydrate in aqueous media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esculin sesquihydrate.
Troubleshooting Poor Solubility of this compound in Aqueous Media
Researchers may encounter challenges in dissolving this compound in aqueous media. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving completely in my aqueous buffer, or a precipitate has formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in aqueous media?
The reported solubility of this compound in water is often described qualitatively as "soluble" to "slightly soluble"[1][2][3][4][5]. Quantitative data is limited, but a key reference indicates a solubility of approximately 5 mg/mL in PBS (pH 7.2) [6]. The solubility can be influenced by temperature and pH. For instance, coumarins, in general, are more soluble in hot water than in cold water[7].
2. I'm still having trouble dissolving this compound. What can I do?
If you are experiencing poor solubility, consider the following steps:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution[8].
-
Ultrasonication: Use an ultrasonic bath to help break down particles and enhance solubility[8].
-
Use of Co-solvents: For preparing stock solutions at higher concentrations, consider using a small amount of an organic co-solvent. Esculin (hydrate) is soluble in ethanol, DMSO, and dimethylformamide[6]. However, ensure the final concentration of the organic solvent is low enough to not affect your experiment[6].
3. My this compound solution was clear initially but a precipitate formed later. What could be the cause?
Precipitation upon standing can be due to a few factors:
-
Supersaturation: The initial dissolution method (e.g., warming) may have created a supersaturated solution that is not stable at room temperature.
-
pH Shift: Changes in the pH of the solution, perhaps due to the addition of other components, could decrease the solubility of this compound.
-
Storage Conditions: Aqueous solutions of Esculin (hydrate) are not recommended for storage for more than one day[6]. For longer-term storage, it is advisable to store stock solutions at -20°C or -80°C[8][9].
4. How should I prepare a stock solution of this compound?
A common method is to first dissolve the this compound in an organic solvent like DMSO, ethanol, or dimethylformamide to create a concentrated stock solution[6]. This stock can then be further diluted into your aqueous experimental medium. It is recommended to purge the solvent with an inert gas[6].
5. Is this compound hygroscopic?
Yes, this compound is described as being hygroscopic, meaning it can absorb moisture from the air[1][4]. It is important to store the solid compound in a tightly sealed container in a dry place.
Data Presentation
Table 1: Solubility of Esculin (hydrate) in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | 5 | [6] |
| Ethanol | 3 | [6] |
| DMSO | 16 | [6] |
| Dimethylformamide | 25 | [6] |
| Methanol (hot) | 50 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol is for preparing an aqueous solution of this compound for general use.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (up to 5 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat steps 4 and 5.
-
It is recommended to use the freshly prepared aqueous solution on the same day[6].
Protocol 2: Esculin Hydrolysis Test for Bacterial Identification
This protocol outlines the principle and procedure for the Esculin Hydrolysis Test used in microbiology.
Principle: The test determines if a microorganism can hydrolyze the glycoside esculin into its components: glucose and esculetin. The presence of esculetin is detected by its reaction with ferric ions (from ferric ammonium citrate in the medium) to form a dark brown or black precipitate[6][10].
Experimental Workflow:
Caption: Workflow for the Esculin Hydrolysis Test.
Materials:
-
Bile Esculin Agar (BEA) slants
-
Sterile inoculating loop or needle
-
Bacterial culture to be tested
-
Incubator at 35-37°C
Procedure:
-
Using a sterile inoculating loop or needle, pick a well-isolated colony from an 18-24 hour culture.
-
Inoculate the BEA slant by streaking the surface.
-
Incubate the slant at 35-37°C for 24-48 hours[10].
-
Observe the slant for a color change.
Interpretation of Results:
-
Positive: The medium turns dark brown or black. This indicates that the organism has hydrolyzed esculin[10].
-
Negative: No change in the color of the medium.
Signaling Pathway Diagram
Esculin and the MAPK Signaling Pathway in Diabetic Nephropathy
Esculin has been studied for its potential protective effects in diabetic nephropathy, partly through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Hyperglycemia in diabetes can lead to the activation of MAPK pathways, contributing to renal injury.
References
- 1. chembk.com [chembk.com]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. ESCULIN | 66778-17-4 [chemicalbook.com]
- 5. 66778-17-4 CAS | AESCULIN | Carbohydrates | Article No. 00760 [lobachemie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]
- 8. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. carlroth.com [carlroth.com]
Interference and background fluorescence in Esculin-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esculin-based assays. Find solutions to common issues related to interference and background fluorescence to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Esculin-based fluorescence assays?
Esculin is a weakly fluorescent coumarin glucoside. In the presence of a β-glucosidase enzyme, it is hydrolyzed into two products: glucose and esculetin. While esculin itself has minimal fluorescence, its hydrolysis product, esculetin, is highly fluorescent under alkaline conditions. The increase in fluorescence intensity is directly proportional to the β-glucosidase activity. This principle is widely used for detecting and quantifying β-glucosidase activity, including in high-throughput screening for enzyme inhibitors.
Alternatively, some assay formats measure the decrease in esculin's native fluorescence as it is consumed. Esculin fluoresces under long-wave UV light (around 360 nm), and its hydrolysis to the non-fluorescent esculetin (at that specific wavelength) results in a loss of signal.[1]
Q2: My blank wells (no enzyme) show high background fluorescence. What are the potential causes?
High background fluorescence in blank wells can be attributed to several factors:
-
Autofluorescent Compounds: The sample matrix, buffers, or media may contain endogenous fluorescent molecules. Common culprits include phenol red, fetal bovine serum (FBS), riboflavin, and NADH.[2][3]
-
Contamination: Bacterial or fungal contamination can introduce exogenous enzymes that hydrolyze esculin, leading to a false-positive signal.
-
Spontaneous Hydrolysis of Esculin: Although slow, esculin can undergo spontaneous hydrolysis, especially under non-optimal pH or temperature conditions over extended incubation periods.
-
Well Plate Material: Certain types of microplates can exhibit autofluorescence. It is recommended to use black opaque plates for fluorescence assays to minimize background.
Q3: The fluorescence signal in my assay is weak or absent, even in the positive control. What should I check?
A weak or absent signal can stem from several issues:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for esculin or esculetin, depending on your assay format.
-
Inactive Enzyme: The β-glucosidase may have lost its activity due to improper storage or handling. Always use a fresh aliquot of the enzyme for your positive control.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. Most β-glucosidases have an optimal pH in the acidic to neutral range.
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors of β-glucosidase. See the troubleshooting section for more details on identifying and mitigating inhibitors.
-
Photobleaching: Prolonged exposure of the fluorescent molecules to the excitation light can lead to a decrease in signal intensity.[4]
Q4: Can pH affect the fluorescence reading in my Esculin-based assay?
Yes, pH has a significant impact on the fluorescence of esculetin. Aesculetin's fluorescence quantum yield is strongly dependent on pH, becoming much more fluorescent at a higher pH (alkaline conditions).[5][6] Therefore, for assays measuring the appearance of esculetin, it is crucial to stop the enzymatic reaction and adjust the pH to an alkaline range (e.g., pH 9-10) before reading the fluorescence to maximize the signal.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Media/Buffers | 1. Run a "no-esculin" control: Prepare wells with your sample and assay buffer but without esculin to quantify the inherent fluorescence of your sample. 2. Use phenol red-free media: If using cell culture media, switch to a formulation without phenol red.[3] 3. Reduce serum concentration: Minimize the concentration of Fetal Bovine Serum (FBS) or switch to a serum-free medium if possible. 4. Test buffer components: Individually test the fluorescence of each buffer component to identify the source of autofluorescence.[4] |
| Contamination | 1. Visually inspect samples: Check for any signs of microbial growth. 2. Perform a sterility check: Plate a small aliquot of your sample on a nutrient agar plate and incubate to check for bacterial or fungal growth. 3. Use sterile reagents and aseptic techniques: Ensure all buffers, reagents, and equipment are sterile. |
| Spontaneous Esculin Hydrolysis | 1. Optimize incubation time: Reduce the incubation time to the minimum required to obtain a sufficient signal in the positive control. 2. Check buffer pH and temperature: Ensure the assay is performed at the recommended pH and temperature to maintain esculin stability. |
Issue 2: Assay Interference from Test Compounds
| Potential Cause | Troubleshooting Steps |
| Test Compound Autofluorescence | 1. Pre-read the plate: Before adding the enzyme, read the fluorescence of the plate containing the test compounds and esculin to determine their intrinsic fluorescence at the assay wavelengths. Subtract this background from the final reading. |
| Fluorescence Quenching by Test Compound | 1. Run a "no-enzyme" control with esculetin: To check if the compound quenches the fluorescence of the product, incubate the test compound with a known concentration of esculetin and measure the fluorescence. A decrease in signal compared to esculetin alone indicates quenching. |
| Direct Inhibition of β-glucosidase | 1. Perform a dose-response curve: Test a range of concentrations of the suspected inhibitory compound to determine its IC50 value. 2. Known inhibitors: Be aware of known β-glucosidase inhibitors that might be present in your sample, such as conduritol B epoxide, castanospermine, and deoxynojirimycin.[7] |
| Chemical Reactivity with Assay Components | 1. Test for non-specific reactivity: Some compounds can react directly with assay components, leading to false positives or negatives.[8] Consider running control experiments without the enzyme to assess for any direct chemical reactions. |
Data Presentation
Table 1: Spectral Properties of Esculin and Esculetin
| Compound | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| Esculin | ~336-360[1][9][10] | ~409-455[9][11] | Weakly fluorescent glucoside. |
| Esculetin | ~360-390 | ~450-465 | Highly fluorescent aglycone, fluorescence is pH-dependent.[5][6] |
Table 2: Effect of pH on Esculetin Fluorescence
| pH Condition | Relative Fluorescence | Notes |
| Acidic (e.g., pH 4) | Low | The neutral form of esculetin has a very short fluorescence lifetime.[5][6][12] |
| Alkaline (e.g., pH 9) | High | The anionic form of esculetin is significantly more fluorescent.[5][6][12] |
Experimental Protocols
Protocol 1: Standard Quantitative β-Glucosidase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM sodium acetate, pH 5.0).
-
Esculin Stock Solution: Dissolve esculin in the assay buffer to a final concentration of 1 mM.
-
Enzyme Solution: Prepare a working solution of β-glucosidase in the assay buffer.
-
Stop Solution: Prepare a high pH buffer to stop the reaction and maximize esculetin fluorescence (e.g., 100 mM glycine-NaOH, pH 10.0).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black 96-well microplate.
-
Add 10 µL of your test compound or vehicle control.
-
Add 20 µL of the esculin stock solution to all wells.
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells except the blank (add 20 µL of assay buffer to the blank).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Protocol 2: Troubleshooting Autofluorescence
-
Plate Setup:
-
Well A (Blank): Assay buffer + Esculin + No enzyme.
-
Well B (Positive Control): Assay buffer + Esculin + Enzyme.
-
Well C (Sample Background): Assay buffer + Test Compound + No Esculin + No enzyme.
-
Well D (Sample + Substrate Background): Assay buffer + Test Compound + Esculin + No enzyme.
-
Well E (Full Reaction): Assay buffer + Test Compound + Esculin + Enzyme.
-
-
Data Analysis:
-
Corrected Sample Fluorescence = (Fluorescence of Well E) - (Fluorescence of Well D)
-
This allows for the subtraction of any intrinsic fluorescence from the test compound and its interaction with the substrate.
-
Visualizations
Caption: Principle of the Esculin-based fluorescence assay.
Caption: Common sources of interference in Esculin-based assays.
Caption: A logical workflow for troubleshooting Esculin-based assays.
References
- 1. Aesculetin - Wikipedia [en.wikipedia.org]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Aesculetin Exhibits Strong Fluorescent Photoacid Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [Esculin] | AAT Bioquest [aatbio.com]
- 10. Absorption [Esculin] | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Esculin Sesquihydrate Solutions: A Technical Support Center for Enhanced Stability
For researchers, scientists, and drug development professionals working with Esculin sesquihydrate, maintaining the stability of its solutions over time is critical for reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshooting common stability issues, offering frequently asked questions and detailed experimental protocols to ensure the integrity of your this compound solutions.
Troubleshooting Guide
Encountering instability in your this compound solutions can manifest in various ways. The table below outlines common problems, their potential causes, and actionable solutions to restore and maintain the quality of your solutions.
| Problem | Potential Causes | Recommended Solutions |
| Color Change (Yellowing to Brown/Black) | - Hydrolysis: Breakdown of Esculin to Esculetin and glucose, especially at non-optimal pH or elevated temperatures. Esculetin can form colored complexes. - Oxidation: Reaction with dissolved oxygen, potentially accelerated by light or metal ions. | - Adjust pH to a weakly acidic range (e.g., pH 5-6) using a suitable buffer (e.g., acetate buffer). - Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution. |
| Precipitation or Cloudiness | - Low Solubility: Exceeding the solubility limit of this compound in the chosen solvent. - Temperature Effects: Decreased solubility at lower storage temperatures. - pH Shift: Changes in pH that may reduce the solubility of Esculin or its degradation products. | - Ensure the concentration does not exceed the known solubility in the specific solvent. - If precipitation occurs upon cooling, gently warm and sonicate the solution before use to redissolve the compound.[1] - Prepare solutions in a buffered system to maintain a stable pH. |
| Loss of Potency or Activity | - Chemical Degradation: Hydrolysis or oxidation leading to a lower concentration of the active Esculin molecule. | - Follow all recommendations for preventing color change and precipitation. - Prepare fresh solutions for critical experiments. Aqueous solutions are not recommended for storage for more than one day. - Store stock solutions in appropriate solvents like DMSO at -20°C for up to one month or at -80°C for up to six months. |
| Loss of Fluorescence | - Hydrolysis: The degradation product, Esculetin, is non-fluorescent, unlike Esculin which fluoresces under long-wave UV light (around 366 nm). | - This is a direct indicator of degradation. All measures to prevent hydrolysis should be strictly followed. - Use fluorescence measurement as a quality control check for the stability of your solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis, where the glycosidic bond is cleaved, breaking down Esculin into Esculetin and glucose. This process can be influenced by pH, temperature, and the presence of enzymes.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions in anhydrous DMSO at -20°C for up to one month or at -80°C for up to six months. For aqueous solutions, it is best to prepare them fresh before use and not to store them for more than 24 hours. All solutions should be protected from light.
Q3: How does pH affect the stability of this compound solutions?
A3: While specific quantitative data for a wide range of pH is limited, related coumarin compounds show susceptibility to alkali-induced hydrolysis. Therefore, maintaining a weakly acidic to neutral pH (around 5-7) is generally recommended to improve stability. The use of a buffer system, such as an acetate buffer, can help maintain a stable pH.
Q4: Can I use antioxidants to improve the stability of my Esculin solution?
Q5: What are the visual signs of Esculin degradation?
A5: The most common visual indicators of degradation are a color change of the solution from colorless or pale yellow to a darker yellow, brown, or even black. The formation of a precipitate or cloudiness can also indicate degradation or solubility issues. Additionally, a loss of fluorescence under UV light is a clear sign of Esculin hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 367.31 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study of an this compound Solution
Objective: To evaluate the stability of an this compound solution under various stress conditions.
Materials:
-
1 mM this compound solution in a relevant buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) for analysis
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the 1 mM Esculin solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an equal volume of the 1 mM Esculin solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for rapid degradation.
-
Oxidative Degradation: Mix the 1 mM Esculin solution with a 3% H₂O₂ solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the 1 mM Esculin solution in a temperature-controlled incubator at an elevated temperature (e.g., 60°C), protected from light, for a defined period.
-
Photodegradation: Expose the 1 mM Esculin solution in a photostable, transparent container to UV light (254 nm and 365 nm) for a defined period. A control sample should be wrapped in aluminum foil and placed alongside.
-
Control: Keep a sample of the 1 mM Esculin solution at the recommended storage condition (e.g., 2-8°C), protected from light.
-
Analysis: At each time point, withdraw an aliquot from each stress condition, neutralize the acidic and basic samples if necessary, and analyze by HPLC to determine the remaining concentration of Esculin and the formation of degradation products like Esculetin.
Visualizations
Caption: Primary degradation pathway of Esculin via hydrolysis.
Caption: Experimental workflow for Esculin stability testing.
Caption: Troubleshooting decision tree for unstable solutions.
References
Technical Support Center: Optimization of HPLC Parameters for Esculin Sesquihydrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Esculin sesquihydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my Esculin peak?
Answer:
Poor peak shape for Esculin can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too high a concentration of Esculin can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Esculin, a coumarin glucoside, has polar hydroxyl groups that can interact with active sites on the silica backbone of the column, causing tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. Using a slightly acidic mobile phase, such as one containing 0.1% formic acid or 0.075% acetic acid, can suppress the ionization of residual silanols on the column packing and reduce peak tailing.[1][2]
-
Column Choice: Consider using a column with end-capping to minimize exposed silanol groups.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded.
-
Action: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[3]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure connections are made with minimal tubing length and are properly fitted.
Question: My Esculin peak is not well-resolved from other components in my sample.
Answer:
Inadequate resolution can be addressed by optimizing the separation parameters:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) concentration significantly impacts retention and selectivity.
-
Gradient Elution: If you are running an isocratic method, switching to a gradient elution can improve the separation of complex mixtures.[1][4] For instance, a gradient of water (with an acidic modifier) and acetonitrile can be employed.[1][5]
-
Organic Solvent: The choice between acetonitrile and methanol can affect selectivity. If resolution is poor with one, try the other.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. A typical flow rate for Esculin analysis is around 1.0 mL/min.[1][4][6]
-
Column Chemistry and Dimensions:
-
Stationary Phase: A C18 column is commonly used for Esculin analysis.[1][2][5]
-
Particle Size: Smaller particle size columns (e.g., < 3 µm) provide higher efficiency and better resolution but generate higher backpressure.
-
Column Length: A longer column (e.g., 250 mm) will provide more theoretical plates and thus better resolution, but will also increase run time and backpressure.[6]
-
Question: I am observing a drifting baseline in my chromatogram.
Answer:
A drifting baseline can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the analysis, especially for gradient methods.[3]
-
Mobile Phase Issues:
-
Improper Mixing: If using an online mixer, ensure it is functioning correctly.
-
Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases to avoid contamination that can cause baseline drift.[7] Bacterial growth in aqueous buffers can also be a source of drift.
-
-
Detector Fluctuation: The detector lamp may be failing, or the flow cell could be contaminated or contain air bubbles. Purge the detector flow cell and check the lamp's energy output.[3]
-
Temperature Fluctuation: Lack of temperature control for the column can cause retention time shifts that manifest as baseline drift. Using a column oven is recommended.[3][5]
Question: The retention time for my Esculin peak is inconsistent between injections.
Answer:
Retention time variability can compromise the reliability of your analysis. Consider the following:
-
Pump Performance: Inconsistent flow from the HPLC pump is a primary cause of retention time shifts. Check for leaks, air bubbles in the pump heads, and worn pump seals.[3]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the more volatile component) can lead to drift. Prepare fresh mobile phase regularly.[3]
-
Column Temperature: As mentioned, temperature fluctuations directly impact retention time. A stable column temperature is crucial for reproducible results.[3][5]
-
Column Equilibration: Insufficient equilibration between gradient runs will lead to inconsistent initial conditions and thus variable retention times.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6] For the mobile phase, you can begin with a gradient of water (acidified with 0.1% formic acid or 0.075% acetic acid) and acetonitrile.[2] A flow rate of 1.0 mL/min and a detection wavelength of around 338-342 nm are commonly used.[1][4][6]
Q2: How should I prepare my this compound standard and samples?
A2: this compound is soluble in methanol.[8][9] Stock solutions can be prepared by dissolving the compound in methanol.[4] Subsequent dilutions to prepare calibration standards and quality control samples can be made with the mobile phase or a solvent mixture similar in composition to the initial mobile phase conditions (e.g., 70% methanol).[4] For samples, a suitable extraction method should be employed, followed by filtration through a 0.22 µm or 0.45 µm filter before injection to protect the column.
Q3: What is the optimal UV detection wavelength for Esculin?
A3: The maximum absorbance for Esculin is reported to be around 338 nm to 342 nm.[4][6][10][11] Setting the UV detector at one of these wavelengths will provide high sensitivity for the analysis.
Q4: Can I use a different organic modifier instead of acetonitrile?
A4: Yes, methanol is another common organic modifier used in reversed-phase HPLC and can be used for Esculin analysis.[2][6] The choice between acetonitrile and methanol can affect the selectivity of the separation, so some method optimization may be necessary when switching solvents.
Q5: Is an internal standard necessary for the quantitative analysis of Esculin?
A5: While not strictly mandatory for all applications, using an internal standard (IS) is highly recommended for improving the precision and accuracy of quantitative analysis. An IS can compensate for variations in injection volume and sample preparation. For Esculin analysis, compounds like chrysin or rutin have been used as internal standards.[1][6]
Data Presentation
Table 1: Summary of Reported HPLC Parameters for Esculin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Capcell Pak C18 (250 mm x 4.6 mm, 5 µm)[5] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[6] | Zorbax-C18 (150 mm x 2.1 mm, 5 µm)[2] |
| Mobile Phase | A: 0.075% acetic acid in waterB: 90% acetonitrile in solvent A[1][5] | Methanol:Water:Glacial Acetic Acid (30:70:0.1 v/v)[6] | Water (with 5 mM ammonium formate and 0.1% formic acid) and Methanol (60:40 v/v)[2] |
| Elution Mode | Gradient[1][5] | Isocratic (optimized to 43% methanol)[6] | Isocratic[2] |
| Flow Rate | 1.0 mL/min[1][5] | 0.9 mL/min[6] | 0.2 mL/min[2] |
| Detection Wavelength | 338 nm[1][5] | 342 nm[6] | Not specified (MS detection)[2] |
| Column Temperature | 40 °C[5] | Room Temperature[6] | 25 °C[2] |
| Internal Standard | Chrysin[1] | Rutin[6] | Tinidazole[2] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for the Determination of Esculin
This protocol is based on the method described by Rehman et al. (2015).[1][4][5]
-
Instrumentation:
-
HPLC system with a gradient pump, UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade acetonitrile, water, and acetic acid.
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Solvent A: Add 0.75 mL of glacial acetic acid to 1 L of HPLC-grade water and mix well.
-
Solvent B: Mix 900 mL of acetonitrile with 100 mL of Solvent A.
-
Degas both solvents before use.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution according to the following program:
-
0-15 min: 92% A, 8% B
-
15-21 min: Linear gradient to 30% A, 70% B
-
21-30 min: Return to 92% A, 8% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 338 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Esculin in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (92% A, 8% B).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A generalized workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Method for Determination of Aesculin in Cortex Fraxini by Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry and Application in Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Esculin hydrate CAS No. 531-75-9 Sigma Aldrich [sigmaaldrich.com]
- 9. 七叶苷水合物 水合物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. [Rapid determination of aesculin and aesculetin in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Cellular Imaging with Esculin Sesquihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing autofluorescence in cells when using Esculin sesquihydrate.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it a problem?
A1: Cellular autofluorescence is the natural emission of light by biological structures and molecules within cells when excited by light.[1][2] Common sources include endogenous fluorophores like NADH, riboflavin, collagen, elastin, and lipofuscin.[1][2] This intrinsic fluorescence can create a high background signal, which can obscure the specific fluorescence from your probe of interest, such as this compound, leading to poor signal-to-noise ratios and difficulty in interpreting results.[1]
Q2: What are the spectral properties of this compound?
A2: this compound is a fluorescent coumarin glucoside. It has an excitation peak at approximately 336 nm and an emission peak at around 409 nm .
Q3: Does this compound's fluorescence overlap with common cellular autofluorescence?
A3: Yes, there can be an overlap. Cellular autofluorescence is often most intense in the blue-green region of the spectrum. Since this compound emits in the blue region (409 nm), it can be susceptible to interference from cellular autofluorescence.
Q4: How can I determine if autofluorescence is impacting my experiment with this compound?
A4: The simplest method is to prepare a control sample of your cells that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Image this unstained control using the same filter settings you would use for this compound. The fluorescence detected in this control sample is your background autofluorescence.[1]
Q5: What are the main strategies to reduce autofluorescence?
A5: There are three main approaches to mitigate autofluorescence:
-
Experimental Protocol Optimization: Modifying sample preparation steps, such as the choice of fixative and including perfusion steps, can prevent the generation of autofluorescence.
-
Quenching: Using chemical agents to reduce or eliminate the fluorescence of endogenous molecules.
-
Spectral Separation: Choosing fluorophores with excitation and emission spectra that are distinct from the autofluorescence spectrum. Given that you are using this compound, the focus will be on the first two strategies.
Troubleshooting Guide
This guide provides solutions to common issues encountered due to autofluorescence when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High background fluorescence in the blue channel, obscuring Esculin signal. | Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[1] | 1. Change Fixative: If possible, switch to a non-aldehyde fixative such as ice-cold methanol or ethanol.[1] 2. Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary for adequate preservation of morphology.[3] 3. Sodium Borohydride Treatment: Treat fixed cells with sodium borohydride to reduce aldehyde-induced fluorescence. (See Protocol 1). |
| Punctate, bright, and broad-spectrum autofluorescence, particularly in older or highly metabolic cells. | Lipofuscin accumulation: Lipofuscin is an age-related pigment that accumulates in lysosomes and is highly autofluorescent across a wide range of wavelengths. | 1. Sudan Black B Staining: Treat your samples with Sudan Black B to quench lipofuscin autofluorescence. (See Protocol 2).[3] 2. Use Younger/Less Metabolically Active Cells: If your experimental design allows, using younger cell cultures may reduce the amount of lipofuscin. |
| Diffuse autofluorescence throughout the cytoplasm. | Endogenous fluorophores: Molecules like NADH and riboflavin are present throughout the cytoplasm and contribute to autofluorescence. | 1. Perfusion (for tissue samples): Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to remove red blood cells, which are a source of autofluorescence.[3] 2. Optimize Culture Medium: For live-cell imaging, consider using a phenol red-free medium and reducing the serum concentration, as these components can be fluorescent.[4] |
| This compound signal appears weak after autofluorescence quenching. | Quenching agent affects Esculin: The chemical quenching agent may be interacting with and reducing the fluorescence of this compound. | 1. Test for Compatibility: Before treating your experimental samples, test the effect of the quenching agent on a solution of this compound to see if it reduces its fluorescence. 2. Optimize Quenching Protocol: Reduce the concentration or incubation time of the quenching agent to the minimum required for effective autofluorescence reduction. |
Quantitative Data Summary
Table 1: Spectral Properties of this compound vs. Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~336 | ~409 | Coumarin glucoside. |
| NADH (reduced) | ~340 | ~460 | Primarily located in mitochondria. |
| Riboflavin | ~450 | ~525 | Found in mitochondria and cytoplasm. |
| Collagen | ~340 | ~400 | Extracellular matrix protein. |
| Elastin | ~350-400 | ~490-530 | Extracellular matrix protein. |
| Lipofuscin | Broad (360-500) | Broad (480-650) | "Age pigment" found in lysosomes. |
Table 2: Comparison of Fluorescence Quantum Yields and Lifetimes
| Fluorophore | Quantum Yield (Φ) | Lifetime (τ) in ns |
| NADH (free in solution) | ~0.02 | ~0.4 |
| NADH (protein-bound) | ~0.1 - 0.4 | 1.9 - 5.7[5] |
| Riboflavin | ~0.25 | ~5.0[6] |
| Fluorescein (a common bright dye) | ~0.92 | ~4.0 |
Note: Quantum yield and lifetime can vary significantly with the local environment (e.g., pH, solvent polarity, binding to proteins).
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed cell samples on coverslips or slides
Procedure:
-
Prepare a fresh 1 mg/mL solution of sodium borohydride in PBS. Prepare this solution immediately before use as it is not stable. The solution will fizz as hydrogen gas is produced.
-
Wash the fixed cells twice with PBS.
-
Incubate the cells with the sodium borohydride solution. For monolayers, incubate for 4 minutes at room temperature. For thicker sections, you may need to incubate for longer (e.g., 3 x 10-minute incubations with fresh solution each time).
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with your staining protocol for this compound.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
Objective: To reduce autofluorescence originating from lipofuscin granules.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
-
Stained and fixed cell samples on coverslips or slides
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.
-
Complete your this compound staining and any other immunofluorescence staining.
-
Wash the samples with PBS.
-
Incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Rinse the samples thoroughly with PBS to remove excess Sudan Black B. You may need multiple washes.
-
Mount the coverslips using an aqueous mounting medium.
Visualizations
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to handle hygroscopic nature of Esculin sesquihydrate in the lab.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of the hygroscopic compound, Esculin sesquihydrate, in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is a natural coumarin glucoside.[1][2] Its sesquihydrate form indicates the presence of one and a half water molecules per molecule of esculin. The primary concern for laboratory use is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to clumping, which makes accurate weighing difficult, and may alter its physical and chemical properties, potentially impacting experimental results and the stability of the compound.[3][4]
Q2: How should I store this compound to minimize moisture absorption?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, maintaining these conditions is crucial. It is also sensitive to air, so minimizing the frequency and duration of container opening is recommended.[5]
Q3: What are the immediate signs that my this compound has absorbed moisture?
The most common sign of moisture absorption is the clumping or caking of the fine powder.[3][4] In cases of significant moisture uptake, the material may appear damp or even begin to dissolve.
Q4: Can I still use this compound if it has clumped?
If the clumping is minor, you may be able to break it up with a clean, dry spatula before use. However, be aware that the material's properties may have been altered. For quantitative experiments where precise concentration is critical, using a fresh, unclumped lot is recommended. In some cases, gentle drying in a vacuum oven may be possible, but this should be done with caution to avoid decomposition.[4]
Q5: What is the expected water content of this compound?
The theoretical water content of this compound (C₁₅H₁₆O₉ · 1.5H₂O) is approximately 7.36%. Commercially available this compound may have a specified water content range, which can be confirmed by Karl Fischer titration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent weighing results | Rapid moisture absorption on the balance pan. | Weigh the compound quickly in a draft-shielded analytical balance. Consider using a weighing boat with a lid or weighing the compound in a sealed vial. For highly sensitive measurements, use a glove box with a controlled, low-humidity atmosphere. |
| Difficulty in dissolving the compound | Clumped material due to moisture absorption. | Use a fresh, dry lot of the compound. If using clumped material, gently break up the clumps before adding the solvent. Sonication may aid in dissolving stubborn particles. |
| Variability in experimental outcomes | Inaccurate concentration due to unaccounted-for water content. | For precise experiments, determine the exact water content of your batch of this compound using Karl Fischer titration and adjust the mass used accordingly.[6][7] |
| Degradation of the compound over time | Improper storage leading to moisture-induced degradation. | Ensure the container is always tightly sealed after use and stored in a desiccator or a dry, cool environment. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.[8] |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Materials:
-
This compound
-
Analytical balance with a draft shield
-
Weighing paper or a weighing boat
-
Spatula
-
Anti-static gun (optional)
-
Glove box (recommended for highly sensitive experiments)
Procedure:
-
Ensure the analytical balance is calibrated and level.
-
Place a piece of weighing paper or a weighing boat on the balance pan and tare the balance.
-
Minimize the time the this compound container is open. Open it only when you are ready to weigh the compound.
-
Quickly transfer the desired amount of this compound to the weighing paper/boat using a clean, dry spatula.
-
Immediately close the this compound container tightly.
-
Record the weight as soon as the balance reading stabilizes.
-
For highly sensitive applications, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere.
Protocol 2: Preparation of an this compound Stock Solution
Objective: To prepare a stock solution of this compound of a known concentration.
Materials:
-
Accurately weighed this compound
-
Appropriate solvent (e.g., methanol, hot water)[5]
-
Volumetric flask
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Accurately weigh the required mass of this compound using Protocol 1.
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of the desired solvent to the flask, ensuring it does not exceed approximately 70-80% of the final volume.
-
Agitate the flask to dissolve the compound. A magnetic stirrer or sonicator can be used to facilitate dissolution. Esculin is soluble in hot water and methanol.[5][9]
-
Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
If the solution was heated to aid dissolution, allow it to cool to room temperature before the final volume adjustment, as the volume of the liquid will change with temperature.
-
Store the stock solution in a tightly sealed container, protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Visualizations
Caption: A logical workflow for handling this compound.
Caption: Esculin's inhibitory effect on the MAPK/ERK pathway.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. tutorchase.com [tutorchase.com]
- 5. ESCULIN | 66778-17-4 [chemicalbook.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. chembk.com [chembk.com]
Enhancing the signal-to-noise ratio in Esculin fluorescence measurements.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Esculin fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Esculin? A1: Esculin has an optimal excitation peak at approximately 335-346 nm and an emission peak around 409 nm.[1][2] It is known to fluoresce blue under long-wave ultraviolet light (around 360 nm).[2][3]
Q2: What is a primary application of Esculin in fluorescence assays? A2: Esculin is widely used as a fluorogenic substrate to detect and quantify the activity of β-glucosidase (also known as esculinase).[4][5] The enzyme hydrolyzes the fluorescent Esculin into non-fluorescent esculetin and glucose, leading to a loss of fluorescence that can be measured.[2][3]
Q3: How does pH impact Esculin and its hydrolysis product, Aesculetin? A3: The fluorescence of Aesculetin, the product of Esculin hydrolysis, is highly dependent on pH. Aesculetin becomes significantly more fluorescent at a pH above its ground-state pKa of 7.3.[6][7] The fluorescence of Esculin itself is also influenced by pH, and the choice of buffer is critical for assay stability and sensitivity.[8]
Q4: Is Esculin susceptible to photobleaching? A4: Like many fluorescent molecules, Esculin can be susceptible to photobleaching or photodegradation upon prolonged exposure to high-intensity light.[9][10] It is advisable to protect Esculin solutions from light and minimize exposure during experiments to ensure signal stability.[11]
Q5: What are common quenchers of Esculin fluorescence? A5: Aesculetin, the product of Esculin hydrolysis, has the ability to quench the inner fluorescence of proteins like bovine serum albumin (BSA).[3] Additionally, the presence of ferric ions (Fe³⁺), often used in microbiological media as ferric citrate to detect esculetin, will form a dark, non-fluorescent complex, effectively quenching the signal.[2][5]
Quantitative Data Summary
For optimal experimental setup and data interpretation, refer to the quantitative data summarized below.
Table 1: Spectral Properties of Esculin
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 336 - 346 nm | [1][2] |
| Emission Maximum | ~409 nm | [1] |
| Recommended UV Wavelength | 360 nm | [2][3] |
Table 2: General Recommendations for Instrument Settings
| Setting | Recommendation | Rationale |
| Excitation Wavelength | Set to 340 nm | Aligns with the peak absorbance for maximal excitation. |
| Emission Wavelength | Set to 410 nm | Aligns with the peak emission for maximal signal detection. |
| Bandwidth (Slits) | Start with 10-20 nm | A wider bandwidth increases signal but may also increase background. Optimize for the best S/N ratio.[12] |
| Gain / PMT Voltage | Adjust based on signal intensity | Use the lowest setting that provides a robust signal without saturating the detector.[13] |
| Integration Time | 1-2 seconds | Longer times can increase signal but also noise and the risk of photobleaching.[14] |
Troubleshooting Guide
This guide addresses common issues encountered during Esculin fluorescence experiments, focusing on improving the signal-to-noise ratio (S/N).
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Wavelengths | Verify that the fluorometer's excitation and emission wavelengths are set correctly for Esculin (Ex: ~340 nm, Em: ~410 nm). |
| Low Fluorophore Concentration | Prepare fresh Esculin solutions. Ensure the concentration is appropriate for the assay's sensitivity range. |
| Suboptimal pH | Check the pH of your buffer. The fluorescence characteristics of coumarins can be pH-dependent.[6][8] |
| Instrument Gain Too Low | Increase the gain or PMT voltage on the instrument. Calibrate using a positive control to avoid detector saturation.[13] |
| Esculin Degradation | Esculin solutions can degrade. Prepare fresh solutions and protect them from prolonged exposure to light and high temperatures. |
Issue 2: High Background Fluorescence (Low S/N Ratio)
| Possible Cause | Recommended Solution |
| Autofluorescence | Run a "blank" sample (all components except Esculin) to measure background. Common sources include buffers, media (phenol red, FBS), and endogenous cellular compounds.[13][15] Consider using specialized low-fluorescence media. |
| Contaminated Consumables | Use high-quality, clean cuvettes or microplates. Black microplates are recommended for fluorescence assays to reduce crosstalk and background.[13] |
| Light Leakage / Stray Light | Ensure the sample chamber is completely closed during measurement. Use appropriate emission and excitation filters to minimize light leakage.[16] |
| Scattered Excitation Light | Optimize the placement of excitation and emission filters. Ensure the Stokes shift is sufficient to separate the excitation and emission signals effectively.[12] |
Issue 3: Inconsistent or Drifting Signal
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce the intensity of the excitation light or the exposure time. If possible, perform measurements at a single time point rather than continuous monitoring. |
| Temperature Fluctuations | Ensure the sample and instrument have reached thermal equilibrium. Use a temperature-controlled sample holder if available, as fluorescence is temperature-sensitive. |
| Precipitation of Esculin | Esculin has limited solubility in aqueous solutions. Ensure it is fully dissolved. The glycoside is more soluble than its aglycone product, esculetin.[17] |
| Enzymatic Degradation | If using a biological sample, unintended β-glucosidase activity could be hydrolyzing the Esculin, causing the signal to decrease over time.[2] Include appropriate controls. |
Visual Guides and Workflows
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Enzymatic hydrolysis of Esculin by β-glucosidase.
Experimental Protocols
Protocol 1: Preparation of Esculin Stock and Working Solutions
-
Materials : Esculin hydrate powder, Dimethyl sulfoxide (DMSO), and appropriate aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Stock Solution (e.g., 10 mM) :
-
Weigh out the required amount of Esculin hydrate powder.
-
Dissolve the powder in high-quality DMSO to create a concentrated stock solution (e.g., 10 mM). Esculin is more soluble in DMSO than in water.
-
Vortex thoroughly until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Solution :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration (e.g., 10-100 µM).
-
Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects.
-
Protect the working solution from light until use.
-
Protocol 2: Standard Fluorometer Setup and Measurement
-
Instrument Warm-up : Turn on the fluorometer and the light source (e.g., Xenon lamp) at least 30 minutes before the first measurement to ensure stability.[18]
-
Parameter Setup :
-
Set the excitation wavelength to ~340 nm.
-
Set the emission wavelength to ~410 nm.
-
Set the excitation and emission slit widths (bandwidth). Start with 10 nm for both and optimize as needed.
-
Set the detector gain (or PMT voltage) to an appropriate level using a positive control sample. Avoid saturation.
-
-
Blank Measurement :
-
Fill a cuvette with your buffer solution (including all assay components except Esculin).
-
Place the cuvette in the fluorometer and record the fluorescence. This is your blank or background reading.
-
-
Sample Measurement :
-
Place your sample containing Esculin in the fluorometer.
-
Record the fluorescence intensity.
-
-
Data Analysis :
-
Subtract the blank reading from your sample reading to get the corrected fluorescence signal.
-
Corrected Signal = Sample Fluorescence - Blank Fluorescence
-
Protocol 3: β-Glucosidase Activity Assay
This protocol is based on the principle of measuring the decrease in Esculin fluorescence upon hydrolysis.[2][5]
-
Reagent Preparation :
-
Prepare Esculin working solution in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, as β-glucosidases are often active at acidic pH).
-
Prepare your enzyme solution (e.g., purified β-glucosidase or a cell lysate).
-
-
Assay Setup (96-well plate format) :
-
Add 50 µL of assay buffer to multiple wells for blank measurements.
-
Add 50 µL of your enzyme solution to the sample wells. Include a "no-enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction :
-
Initiate the reaction by adding 50 µL of the Esculin working solution to all wells. The final volume is 100 µL.
-
-
Fluorescence Measurement :
-
Immediately place the plate in a pre-warmed plate reader.
-
Measure the fluorescence (Ex: 340 nm, Em: 410 nm) at time zero (T₀).
-
Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This is a kinetic reading.
-
-
Data Analysis :
-
Subtract the blank values from all readings.
-
Plot the corrected fluorescence intensity against time.
-
The rate of the reaction (enzyme activity) is proportional to the negative slope of the initial linear portion of the curve.
-
References
- 1. Spectrum [Esculin] | AAT Bioquest [aatbio.com]
- 2. Aesculin - Wikipedia [en.wikipedia.org]
- 3. Aesculetin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Aesculetin Exhibits Strong Fluorescent Photoacid Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Spectral Imaging to Follow the Iron and pH-Dependent Accumulation of Fluorescent Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Isotretinoin Photostability by Incorporating in Microemulsion Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tretinoin Photostability: Comparison of Micronized Tretinoin (0.05%) Gel and Tretinoin (0.025%) Gel Following Exposure to Ultraviolet A Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tecan.com [tecan.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. static.horiba.com [static.horiba.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to β-Glucosidase Cross-Reactivity Studies with Esculin Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of esculin sesquihydrate with other common substrates for the study of β-glucosidase activity. The information presented herein is supported by experimental data to aid in the selection of appropriate assays for research and drug development purposes.
Introduction to β-Glucosidases and Substrate Cross-Reactivity
β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides.[1] Their activity is crucial in numerous biological processes, including cellulose degradation, glycolipid metabolism, and the activation of phytohormones in plants.[1] In the context of drug development, understanding the specificity and cross-reactivity of β-glucosidases with different substrates is paramount for designing targeted therapies and avoiding off-target effects.
Esculin, a coumarin glucoside, has long been utilized as a chromogenic substrate for the detection of β-glucosidase activity, particularly in microbiology for the identification of bacteria such as Enterococcus species.[2] The enzymatic hydrolysis of esculin yields esculetin and glucose. In the presence of ferric ions, esculetin forms a black or dark brown complex, providing a visual indicator of enzyme activity.[2][3][4] While this method is effective for qualitative screening, its quantitative application and comparison with other substrates are critical for detailed enzymatic studies.
This guide compares the performance of this compound with other widely used β-glucosidase substrates, namely p-nitrophenyl-β-D-glucopyranoside (pNPG), 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), and arbutin.
Comparison of β-Glucosidase Substrates
The choice of substrate for a β-glucosidase assay depends on several factors, including the desired sensitivity, the required assay format (qualitative vs. quantitative), and the specific characteristics of the enzyme under investigation. The following table summarizes the key features of esculin and its common alternatives.
| Substrate | Principle of Detection | Detection Method | Advantages | Disadvantages |
| This compound | Hydrolysis to esculetin, which forms a black/brown complex with ferric ions.[2][3] | Colorimetric (visual or spectrophotometric) | Inexpensive, suitable for agar plate-based screening.[3] | Lower sensitivity, potential for diffusion of the colored product, making colony distinction difficult. |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Hydrolysis to p-nitrophenol, which is a yellow chromophore under alkaline conditions.[5] | Colorimetric (spectrophotometric at ~405 nm) | Widely used for kinetic studies, good for quantitative assays.[3][5] | The yellow color can be faint, making visual distinction on plates difficult.[6] |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Hydrolysis to 4-methylumbelliferone, a highly fluorescent product.[3] | Fluorometric (excitation ~365 nm, emission ~450 nm) | High sensitivity, suitable for high-throughput screening.[3] | Requires a fluorometer, potential for quenching by components in the sample. |
| Arbutin | Hydrolysis to hydroquinone, which can be detected by its reaction with ferric ions or by its intrinsic fluorescence.[3] | Colorimetric or Fluorometric | Natural substrate for some β-glucosidases. | Slow hydrolysis rate, making it less suitable for rapid screenings.[3] |
Quantitative Performance Data
The following table presents a compilation of kinetic parameters for β-glucosidases from various sources with different substrates. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as pH, temperature, and enzyme purity can significantly influence the results.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Aspergillus niger | pNPG | 0.57 | - | - | - | [7] |
| Trichoderma reesei | pNPG | 0.38 | - | - | - | [7] |
| Jiangella ureilytica KC603 | pNPG | 0.44 | 26.87 | 21.1 | 47,954 | [4] |
| Jiangella ureilytica KC603 | Polydatin | 4.6 | 20 | 17.2 | 3,822 | [4] |
| Fagopyrum tataricum | pNPG | 0.22 | 310.48 | - | - | [8] |
| Neosartorya fischeri | pNPG | 4.59 | 0.1043 (µM/min) | 10,087 (µM/min) | - | [8] |
| Humicola insolens | pNPG | - | - | - | - | [6] |
| Almond | Arbutin, Esculin, pNPG, 4-MUG | - | - | - | - | [3] |
Note: A dash (-) indicates that the data was not provided in the cited source. The study on almond β-glucosidase provided a comparative analysis of the substrates but did not include specific kinetic parameters in the provided text.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for β-glucosidase activity assays using esculin and pNPG.
Qualitative Agar Plate Assay for β-Glucosidase Activity using Esculin
Objective: To screen for β-glucosidase producing microorganisms.
Materials:
-
This compound
-
Ferric ammonium citrate or Ferric chloride[3]
-
Growth medium (e.g., Luria-Bertani agar, Tryptic Soy Agar)
-
Petri dishes
-
Microbial cultures
Procedure:
-
Prepare the desired growth medium and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Aseptically add sterile solutions of this compound to a final concentration of 0.1-0.3% (w/v) and ferric ammonium citrate to a final concentration of 0.02-0.05% (w/v).[9]
-
Mix gently and pour the medium into sterile petri dishes.
-
Allow the plates to solidify.
-
Inoculate the plates with the microbial cultures to be tested.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[9]
-
Observe the plates for the formation of a black or dark brown halo around the colonies, indicating esculin hydrolysis and thus β-glucosidase activity.[3]
Quantitative Spectrophotometric Assay for β-Glucosidase Activity using pNPG
Objective: To determine the specific activity of a β-glucosidase solution.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium acetate buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) solution (e.g., 0.1-1 M) to stop the reaction.
-
Enzyme solution (cell lysate, purified enzyme, etc.)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of pNPG in the sodium acetate buffer (e.g., 10 mM).
-
Set up the reaction in a 96-well plate or microcentrifuge tubes. For each reaction, add:
-
50 µL of sodium acetate buffer
-
25 µL of pNPG stock solution (final concentration will vary depending on the desired experimental setup)
-
25 µL of enzyme solution (appropriately diluted)[2]
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10-30 minutes).[2]
-
Stop the reaction by adding 100 µL of the alkaline solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8).[2] This will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 405 nm.[2]
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
Calculate the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizing Experimental Workflows and Relationships
Diagrams can effectively illustrate complex experimental processes and the relationships between different components. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for a β-glucosidase assay using this compound.
Caption: Comparison of different substrates hydrolyzed by β-glucosidase and their detection methods.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
- 6. When substrate inhibits and inhibitor activates: implications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Esculin Sesquihydrate and Other Prominent Natural Compounds
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of Esculin sesquihydrate against other well-established natural antioxidant compounds: Quercetin, Gallic Acid, and Ascorbic Acid. The data presented is compiled from various scientific studies, offering researchers, scientists, and drug development professionals a concise reference for evaluating the relative antioxidant potential of these molecules.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound, Quercetin, Gallic Acid, and Ascorbic Acid were evaluated using standardized in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration required to inhibit 50% of the free radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) |
| This compound | 0.141 | Not Reported |
| Quercetin | 1.89 - 36.30 | 1.89 |
| Gallic Acid | ~15 | 1.03 |
| Ascorbic Acid | ~24 - 40 | Not Reported |
Note: Data is aggregated from multiple sources and variations in experimental conditions may exist. Direct comparative studies under identical conditions are limited.
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS antioxidant assays, based on commonly cited methodologies.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, Quercetin, Gallic Acid, Ascorbic Acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): ABTS is dissolved in water to a 7 mM concentration. The ABTS radical cation is produced by reacting the ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Mechanism of Action: Signaling Pathway
Esculin is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Esculin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1]
Caption: Esculin-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow Visualization
The general workflow for assessing the in vitro antioxidant capacity of a compound using radical scavenging assays is depicted below.
Caption: General workflow for in vitro antioxidant capacity assays.
References
Inter-Laboratory Validation of an Esculin-Based Enzymatic Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate enzymatic assay is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of the esculin-based enzymatic assay for measuring β-glucosidase activity with common alternatives. The information presented is supported by experimental data to aid in making an informed decision for your specific research needs.
Introduction to Esculin-Based β-Glucosidase Assay
The esculin-based assay is a widely used method for detecting and quantifying the activity of β-glucosidase (also known as esculinase). The principle of this assay is centered on the enzymatic hydrolysis of esculin, a glucoside naturally found in the horse chestnut tree. β-glucosidase cleaves esculin into two products: glucose and esculetin.[1][2] The detection of this enzymatic activity can be achieved through two primary methods:
-
Chromogenic Detection: Esculetin, one of the hydrolysis products, reacts with ferric ions (commonly from ferric ammonium citrate) present in the assay medium to produce a dark brown or black phenolic iron complex.[1][2][3] The intensity of the color change is proportional to the β-glucosidase activity.
-
Fluorometric Detection: Esculin is a naturally fluorescent compound, while its hydrolysis product, esculetin, is not.[4] Therefore, β-glucosidase activity can be quantified by measuring the decrease in fluorescence over time.[4]
Inter-Laboratory Validation and Assay Replicability
A study on the replicability of β-glucosidase enzyme kinetics across 13 laboratories, although not using an esculin-based assay, highlighted the potential for high variability in results even when a standardized protocol is followed.[5][6] This variability can be attributed to differences in personnel, equipment, and subtle variations in experimental execution.[5]
Within the context of the esculin-based assay, studies have demonstrated good correlation between different formats of the test, suggesting a degree of robustness. For instance, a rapid spot test for esculin hydrolysis showed a 98.4% correlation with the esculin broth method and a 97% correlation with the bile-esculin agar method.[4][7] While this is not a substitute for a formal inter-laboratory validation, it does provide some confidence in the consistency of the assay's principle across different methodologies.
Comparison with Alternative β-Glucosidase Assays
Several alternative substrates are commonly used for the detection of β-glucosidase activity. The most prominent among these are p-nitrophenyl-β-D-glucopyranoside (pNPG), 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), and arbutin.[8]
The selection of a suitable substrate often depends on the required sensitivity, the presence of interfering substances in the sample, and the available detection instrumentation (spectrophotometer or fluorometer).
The following table summarizes the key performance characteristics of the esculin-based assay and its common alternatives based on available data. It is important to note that these values may vary depending on the specific enzyme, buffer conditions, and instrumentation used.
| Feature | Esculin-Based Assay | pNPG-Based Assay | 4-MUG-Based Assay | Arbutin-Based Assay |
| Detection Principle | Colorimetric (product formation) or Fluorometric (substrate depletion) | Colorimetric (product formation) | Fluorometric (product formation) | Fluorometric (substrate depletion) |
| Detection Wavelength | ~400 nm (absorbance)[8] or 367 nm ex / 454 nm em (fluorescence)[8] | 400-410 nm (absorbance)[8][9] | ~330 nm ex / 450 nm em (fluorescence)[8] | ~260 nm ex / 325 nm em (fluorescence)[8] |
| Linear Range | Not explicitly defined in reviewed literature | 2 - 250 U/L (for a commercial kit)[10] | Proportional from 1 to 100 µU/mL[8] | Not explicitly defined in reviewed literature |
| Limit of Detection (LOD) | 0.005 U/mL (fluorescent method)[11] | 2 U/L (for a commercial kit)[10] | Lower than pNPG due to high sensitivity of fluorescence[8] | Not explicitly defined in reviewed literature |
| Key Advantages | Relatively inexpensive, can be used in both qualitative and quantitative formats.[11] | Simple "mix-and-measure" procedure, robust, and amenable to high-throughput screening.[10] | High sensitivity, high robustness, and simple processing.[8] | Can be used in liquid culture for quantitative analysis.[8] |
| Key Disadvantages | Measuring substrate depletion can be more error-prone; potential for interference from H₂S producing organisms in colorimetric assays.[1][8] | Less sensitive than fluorometric assays. | pH-dependent fluorescence of the product (4-MU).[8] | Slow hydrolysis rate.[8] |
A comparative investigation of these four surrogate substrates concluded that while all are suitable for photometric assays, 4-MUG is often the most appropriate due to its high sensitivity and robustness.[8] Assays that measure the increase in a signal (product formation), such as with pNPG and 4-MUG, are generally considered less prone to error than those that measure a decrease in signal (substrate depletion), as is the case with esculin and arbutin.[8]
Experimental Protocols
Esculin Hydrolysis Agar Plate Assay
This protocol is adapted for the qualitative detection of β-glucosidase activity in microorganisms.
Materials:
-
Bile Esculin Agar (BEA) medium[3]
-
Sterile inoculating loop or needle
-
Incubator (35-37°C)
-
Test microorganism culture
Procedure:
-
Using a sterile inoculating loop, pick one or two isolated colonies of the test microorganism.
-
Inoculate the surface of a BEA slant with an S-shaped motion.[12]
-
Incubate the inoculated tube at 35-37°C for 24-48 hours.[3]
-
Observe the plate for a color change.
Interpretation:
-
Positive Result: Blackening of more than half of the agar slant indicates the hydrolysis of esculin.[12]
-
Negative Result: No blackening of the medium.
Quantitative Fluorometric Esculin-Based Assay in Solution
This protocol is for the quantitative measurement of β-glucosidase activity.
Materials:
-
100 mM citrate-phosphate buffer (pH 7.0)
-
Esculin solution (5 mmol/L in buffer)
-
β-glucosidase enzyme solution (e.g., from almonds)
-
Black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Pipette 100 µL of the 5 mmol/L esculin solution into the wells of a black microplate.
-
Add 10 µL of the β-glucosidase solution to each well to initiate the reaction.
-
Immediately place the microplate in a reader and measure the decrease in fluorescence over time (e.g., every minute for 5-10 minutes).
-
Set the excitation wavelength to 367 nm and the emission wavelength to 454 nm.[8]
Interpretation:
The rate of decrease in fluorescence is proportional to the β-glucosidase activity. The activity can be calculated from a standard curve generated with known concentrations of the enzyme.
pNPG-Based Colorimetric Assay
This is a common alternative method for quantifying β-glucosidase activity.
Materials:
-
100 mM citrate-phosphate buffer (pH 7.0)
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mmol/L in buffer)
-
β-glucosidase enzyme solution
-
0.1 mol/L Na₂CO₃ solution
-
Transparent microplates
-
Microplate reader with absorbance detection
Procedure:
-
Pipette 50 µL of the 10 mmol/L pNPG solution into the wells of a transparent microplate.
-
Add 10 µL of the β-glucosidase solution to each well to start the reaction.
-
Incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding 50 µL of 0.1 mol/L Na₂CO₃ solution.[8]
Interpretation:
The amount of p-nitrophenol released is proportional to the β-glucosidase activity and can be quantified using a standard curve of p-nitrophenol.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction of esculin hydrolysis and the general workflow for a quantitative enzymatic assay.
Caption: Enzymatic hydrolysis of esculin by β-glucosidase and subsequent detection.
Caption: General workflow for a quantitative enzymatic assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchtweet.com [researchtweet.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. Rapid spot test for the determination of esculin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Investigations on Different β-Glucosidase Surrogate Substrates [mdpi.com]
- 9. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. Bile Esculin Test- Principle, Procedure, Result Interpretation and Limitation [microbiologynotes.com]
Validating Esculin Sesquihydrate as a Standard for Quantitative Analysis: A Comparative Guide
In the realm of quantitative analysis, the integrity of a reference standard is paramount to achieving accurate and reproducible results. Esculin sesquihydrate, a coumarin glycoside, is frequently utilized as a standard for the quantification of related compounds in various matrices, including pharmaceuticals and natural products. This guide provides a comprehensive comparison of this compound with other potential alternative standards, namely Fraxin and Scopoletin, supported by experimental data and detailed analytical protocols. This objective evaluation is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate standard for their specific analytical needs.
Comparison of Analytical Standards
The selection of a suitable reference standard is a critical step in the development of any quantitative analytical method. Key performance characteristics that must be considered include purity, stability, and chromatographic behavior. The following table summarizes the key properties of this compound and its potential alternatives, Fraxin and Scopoletin.
| Property | This compound | Fraxin | Scopoletin |
| Chemical Structure | Glycoside of Esculetin | Glycoside of Fraxetin | Aglycone of Scopolin |
| Molecular Formula | C₁₅H₁₆O₉ · 1.5H₂O | C₁₆H₁₈O₁₀ | C₁₀H₈O₄ |
| Molecular Weight | 367.31 g/mol | 370.32 g/mol | 192.17 g/mol |
| Typical Purity (HPLC) | ≥95.0% - ≥98.0% | ≥98% | ≥98% |
| Solubility | Soluble in methanol, hot water | Soluble in hot water, ethanol | Soluble in chloroform, hot ethanol |
| UV Maximum (in Methanol) | ~345 nm | ~344 nm | ~346 nm |
Experimental Data and Performance Characteristics
The validation of an analytical method using a specific standard is essential to ensure its suitability for its intended purpose. The following tables present a comparative summary of validation parameters for HPLC methods using this compound, Fraxin, and Scopoletin as standards. The data has been compiled from various studies to provide a comprehensive overview.
Table 1: Linearity and Sensitivity
| Parameter | Esculin | Fraxin | Scopoletin |
| Linearity Range (µg/mL) | 4–20 | 1.25–241.0 | 0.05-10.0 |
| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.83 | Not Reported | 0.01 |
| Limit of Quantitation (LOQ) (µg/mL) | 2.51 | 1.25 | 0.05 |
Table 2: Accuracy and Precision
| Parameter | Esculin | Fraxin | Scopoletin |
| Accuracy (Recovery %) | 95.46% | Within ±15% | 97.04 - 99.97% |
| Intra-day Precision (RSD %) | <2% | <15% | <4.33% |
| Inter-day Precision (RSD %) | <2% | <15% | <4.33% |
Note: The presented validation data is sourced from different studies and may have been generated under varying experimental conditions. A direct head-to-head comparative study under identical conditions would provide a more definitive comparison.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful validation and application of a quantitative analytical method. Below are representative protocols for the qualification of a chemical standard and a stability-indicating HPLC method for the analysis of coumarin glycosides.
Protocol 1: Qualification of a Chemical Reference Standard
This protocol outlines the essential tests for the comprehensive characterization and qualification of a chemical reference standard, such as this compound.
1. Identity Confirmation:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum and compare it with a known reference spectrum.
2. Purity Determination:
- High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to determine the purity of the standard and to detect and quantify any impurities.
- Residual Solvents: Use Gas Chromatography (GC) with headspace analysis to determine the content of any residual solvents from the manufacturing process.
- Water Content: Determine the water content using Karl Fischer titration. This is particularly crucial for hydrated forms like this compound.
- Sulphated Ash/Residue on Ignition: Determine the content of non-volatile inorganic impurities.
3. Stability Assessment:
- Forced Degradation Studies: Subject the standard to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to assess the stability-indicating nature of the analytical method.
- Long-Term and Accelerated Stability Studies: Store the standard under defined temperature and humidity conditions to determine its shelf-life and appropriate storage conditions.
Protocol 2: Stability-Indicating HPLC Method for Quantitative Analysis
This protocol describes a typical stability-indicating reversed-phase HPLC method for the quantitative analysis of Esculin and related coumarin glycosides.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Accurately weigh and dissolve the reference standard (e.g., this compound) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the analyte from the sample matrix using a validated procedure.
-
Validation Parameters: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the qualification of a chemical reference standard.
Caption: Logical relationship for selecting a suitable quantitative standard.
Conclusion
The validation of this compound as a standard for quantitative analysis demonstrates its suitability for this purpose, with commercially available high-purity grades and established analytical methods. When compared to potential alternatives like Fraxin and Scopoletin, all three compounds exhibit the necessary characteristics to serve as reliable standards.
The choice between these standards will ultimately depend on the specific requirements of the analysis, including the analyte of interest, the sample matrix, and the desired sensitivity of the method. While this compound is a well-established standard, Fraxin and Scopoletin present viable alternatives, particularly when analyzing a mixture of coumarin compounds. It is crucial for researchers to perform a thorough method validation using their chosen standard to ensure the generation of accurate and reliable quantitative data. The protocols and comparative data presented in this guide serve as a valuable resource for this critical process.
Safety Operating Guide
Proper Disposal of Esculin Sesquihydrate: A Step-by-Step Guide
The following protocol provides essential safety and logistical information for the proper disposal of Esculin sesquihydrate. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance. Disposal of chemical waste is regulated by federal, state, and local laws, and all waste must be handled accordingly.[1]
Hazard Assessment and Data Summary
This compound presents conflicting hazard information across different suppliers. While some safety data sheets (SDS) do not classify it as a hazardous substance under OSHA or for transport, others identify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Due to these discrepancies, it is imperative to treat all this compound waste as hazardous to ensure the highest safety standards are met.
| Hazard Classification | MedChemExpress SDS[2] | Santa Cruz Biotechnology SDS[1] | Fisher Scientific SDS[3] | Carl Roth SDS[4] |
| GHS Classification | Acute toxicity, oral (Cat. 4); Skin irritation (Cat. 2); Eye irritation (Cat. 2A); Specific target organ toxicity (Cat. 3) | Not explicitly listed | Not considered hazardous by 2012 OSHA HCS | Does not meet criteria for classification |
| Signal Word | Warning | Not listed | None required | Labelling not required |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Irritating to eyes, respiratory system and skin. | None identified | Health effects are not known |
| NFPA Ratings (Min/Max) | Not provided | Flammability: 1, Toxicity: 0, Body Contact: 2, Reactivity: 1 | Not provided | Not provided |
| Transport Regulation (DOT/IATA) | Not dangerous goods | Not regulated for transport | Not regulated | Not regulated |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for disposing of this compound waste, including pure substance, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[5]
-
Treat all this compound, including spilled material and contaminated items (e.g., gloves, wipes, absorbent paper), as hazardous chemical waste.[6]
-
Do not mix this compound waste with other incompatible waste streams. Store it separately, especially from strong oxidizers.[4]
2. Container Selection and Preparation:
-
Select a chemically compatible container with a leak-proof, screw-on cap.[7] Plastic containers are often preferred over glass when compatibility is not an issue.[8]
-
Ensure the container is in good condition, free from cracks or leaks.[5]
-
For empty containers that previously held this compound, triple-rinse them with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the original labels should be defaced, and the container can be disposed of as regular trash or reused for compatible waste.[5][6]
3. Waste Collection and Labeling:
-
Solid Waste: Collect pure this compound powder, contaminated lab trash (like wipes and gloves), and other solid materials in a designated, clearly labeled hazardous waste container.[7] Chemically contaminated solid waste should be double-bagged in clear plastic bags for visual inspection.[7]
-
Liquid Waste: Collect solutions containing this compound in a sealable, compatible liquid waste container. Do not fill the container beyond 90% capacity to avoid spills.
-
Labeling: Immediately affix a hazardous waste tag or label to the container as soon as the first particle of waste is added.[6] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[5][8]
-
The quantity or concentration of the waste.
-
The date of waste generation.[8]
-
The location of origin (e.g., building, room number).[8]
-
The name and contact information of the Principal Investigator.[8]
-
4. Storage and Handling:
-
Keep waste containers securely closed at all times, except when adding waste.[5][7]
-
Store the sealed waste container in a designated hazardous waste storage area within the laboratory.[7]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[7]
-
Store the waste away from drains and incompatible materials.
5. Disposal and Removal:
-
Disposal of chemical waste into regular trash or down the sanitary sewer is prohibited without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Contact your institution's EHS or hazardous waste program to schedule a waste collection.[6][8]
-
You must submit a completed hazardous waste information or pickup request form as required by your institution.[8]
-
Do not transport hazardous waste outside of the laboratory yourself. Waste collection must be handled by trained EHS personnel.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
